1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Description
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Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIVNDUNCVKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and agrochemicals. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail a robust synthesis protocol, explore its reactivity and stability, and discuss its current and potential applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the unique attributes conferred by the combination of the tetrazole and trifluoromethylphenyl moieties.
Introduction: A Molecule of Strategic Importance
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring linked to a trifluoromethyl-substituted phenyl group. The strategic combination of these two functionalities imparts a unique set of properties that make it a valuable intermediate in various fields of chemical science.
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1] This bioisosteric replacement is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates.[2] Tetrazole-containing compounds exhibit a wide array of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[2][3]
The trifluoromethyl (-CF3) group, on the other hand, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly influence a compound's reactivity, solubility, metabolic stability, and binding affinity to biological targets.[4] The incorporation of a -CF3 group is a widely used tactic in modern drug design to optimize the efficacy and safety of therapeutic agents.[4]
Consequently, 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole serves as a crucial building block that combines the advantageous features of both the tetrazole and trifluoromethylphenyl groups, making it a focal point of research in the development of novel pharmaceuticals, advanced polymers, and specialized agrochemicals.[4]
Chemical Structure and Physicochemical Properties
The unique properties of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole stem directly from its molecular architecture.
Chemical Structure
The structure consists of a 1H-tetrazole ring where the hydrogen atom at the N1 position is substituted by a 4-(trifluoromethyl)phenyl group.
Figure 1. Chemical structure of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The presence of the trifluoromethyl group significantly enhances its solubility in various organic solvents.[4]
| Property | Value | Source |
| CAS Number | 1027510-31-1 | [4] |
| Molecular Formula | C₈H₅F₃N₄ | [4] |
| Molecular Weight | 214.15 g/mol | [4] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | Not definitively reported in peer-reviewed literature. Supplier data may vary. | - |
| Solubility | Soluble in various organic solvents. | [4] |
| pKa | The 1H-tetrazole parent compound has a pKa of approximately 4.90. The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the tetrazole N-H. | [5] |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-substituted-1H-tetrazoles is the reaction of a primary amine with sodium azide and an orthoformate, often in the presence of a catalyst.[6]
Synthesis Workflow
Figure 2. General workflow for the synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 1-substituted tetrazoles.[6]
Materials:
-
4-(Trifluoromethyl)aniline
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Triethyl orthoformate
-
Glacial acetic acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in glacial acetic acid.
-
To this solution, add 1.0-1.2 equivalents of sodium azide and 1.2-1.5 equivalents of triethyl orthoformate.
-
Heat the reaction mixture to 80-120 °C and stir for 5-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by pouring it over crushed ice with constant stirring.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting aniline spot on TLC and the appearance of a new product spot. The final product's identity and purity should be verified by melting point determination and spectroscopic analysis (NMR, IR, MS).
Spectroscopic Characterization
The structure of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its constituent functional groups and data from similar compounds.[7]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the tetrazole C-H proton, typically in the range of δ 9.0-10.0 ppm. - Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. |
| ¹³C NMR | - A signal for the tetrazole carbon, typically around δ 140-150 ppm. - Signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (a quartet due to C-F coupling). - A quartet for the trifluoromethyl carbon with a large ¹JCF coupling constant. |
| ¹⁹F NMR | - A singlet for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[7] |
| IR (Infrared) | - C-H stretching of the tetrazole ring (~3100-3150 cm⁻¹). - C=N and N=N stretching vibrations of the tetrazole ring (1400-1600 cm⁻¹). - Strong C-F stretching vibrations of the trifluoromethyl group (1100-1350 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 214.15. |
Reactivity and Stability
Thermal Stability: Tetrazole-containing compounds are known to be energetic materials that can decompose exothermically upon heating, often with the liberation of nitrogen gas (N₂).[8] The thermal stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is enhanced by the presence of the aromatic ring, but it should still be handled with care at elevated temperatures. Thermal decomposition studies on similar phenyl tetrazoles show exothermic decomposition typically occurring between 190-240 °C.[8] The trifluoromethyl group generally imparts good thermal and chemical resistance.[4]
Chemical Stability: The compound is generally stable under standard laboratory conditions. The tetrazole ring is relatively resistant to many common reagents but can undergo reactions such as N-alkylation. The trifluoromethyl group is highly stable and generally unreactive under non-extreme conditions.
Handling and Storage: It is recommended to store 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in a cool, dry place away from heat sources.[4] Standard personal protective equipment should be worn when handling this compound.
Applications in Drug Discovery and Materials Science
The unique combination of the metabolically stable, carboxylic acid-mimicking tetrazole ring and the property-enhancing trifluoromethylphenyl group makes this compound a highly sought-after intermediate.
Pharmaceutical Development
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[4] Its role is often as a precursor to more complex molecules where the tetrazole moiety serves as a bioisosteric replacement for a carboxylic acid, and the trifluoromethylphenyl group contributes to enhanced potency and favorable pharmacokinetic properties. Tetrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[2]
Materials Science
In the field of materials science, this compound is utilized in the synthesis of advanced polymers and coatings.[4] The incorporation of the 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole unit into polymer backbones can impart desirable properties such as:
-
Enhanced Thermal Stability: Both the aromatic and tetrazole rings contribute to a high decomposition temperature.[9]
-
Chemical Resistance: The trifluoromethyl group is known to increase the chemical inertness of materials.[4]
-
Coordination Properties: The nitrogen-rich tetrazole ring can act as a ligand for metal ions, opening possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs).
Polymers containing tetrazole units have been explored for applications such as gas separation membranes and energetic materials.[9][10]
Agrochemicals
The compound also serves as an intermediate in the formulation of agrochemicals, including herbicides and fungicides.[4] The trifluoromethyl group is a common feature in many modern pesticides, and the biological activity of the tetrazole ring can contribute to the overall efficacy of the final product.
Conclusion
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a strategically designed molecule that offers a powerful combination of properties for researchers in both life sciences and materials science. Its straightforward synthesis, coupled with the desirable characteristics imparted by the tetrazole and trifluoromethylphenyl moieties, ensures its continued importance as a versatile building block. The insights provided in this guide aim to facilitate its effective utilization in the discovery and development of next-generation pharmaceuticals, high-performance materials, and other advanced chemical applications.
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Taylor & Francis Online. (2021, January 31). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
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SciSpace. (2008). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Retrieved from [Link]
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MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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A Comparative Analysis of the Acidity of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and Benzoic Acid: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful drug development. A critical parameter in this optimization is the acid dissociation constant (pKa), which profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5] This technical guide provides an in-depth analysis of the comparative acidity of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole and benzoic acid. We will explore the theoretical underpinnings of their respective acidities, the impact of the trifluoromethyl substituent, and the practical application of this knowledge in drug design. Furthermore, this guide will furnish detailed, field-proven protocols for the experimental determination of pKa, empowering researchers to make data-driven decisions in their drug discovery programs.
Introduction: The Critical Role of pKa in Drug Design
The ionization state of a drug molecule at physiological pH is a pivotal determinant of its behavior in the body.[1][2] The pKa value dictates the equilibrium between the ionized and non-ionized forms of a compound, which in turn affects its ability to cross biological membranes, bind to its target, and its overall solubility.[2] For instance, a drug that is ionized at physiological pH (around 7.4) will generally be more hydrophilic, potentially leading to lower membrane permeability, whereas a non-ionized drug will be more lipophilic and can more readily cross cell membranes.[2] Consequently, the careful modulation of a molecule's pKa is a key strategy for optimizing its pharmacokinetic and pharmacodynamic properties.[1][3][6]
Benzoic acid and its derivatives have long been a staple in medicinal chemistry. However, the tetrazole moiety has emerged as a valuable bioisostere for the carboxylic acid group.[7][8][9][10] Bioisosteres are functional groups that impart similar biological properties to a compound.[9] The tetrazole ring is comparable in size and acidity to a carboxylic acid and is often more metabolically stable.[7][9] This makes the tetrazole a compelling alternative for medicinal chemists seeking to fine-tune the properties of a drug candidate.
This guide will focus on a specific substituted tetrazole, 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, and compare its predicted acidity to that of the well-characterized benzoic acid. The trifluoromethyl group is a powerful electron-withdrawing substituent frequently employed in drug design to enhance metabolic stability and modulate electronic properties.[11][12][13]
Theoretical Framework: Understanding the Drivers of Acidity
Acidity of Benzoic Acid
The acidity of benzoic acid (pKa ≈ 4.20) is attributed to the resonance stabilization of its conjugate base, the benzoate anion.[14][15] The negative charge is delocalized over the two oxygen atoms of the carboxylate group. The acidity of substituted benzoic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring.[16][17][18][19]
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring increase the acidity of benzoic acid.[16][17][18][19] EWGs stabilize the benzoate anion by further delocalizing the negative charge, making the corresponding acid a stronger proton donor (lower pKa).[16][17]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring decrease the acidity of benzoic acid.[16][19] EDGs destabilize the benzoate anion by intensifying the negative charge, making the acid weaker (higher pKa).[16]
The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[11][12][13] This inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached.[11][12] Consequently, a trifluoromethyl group, particularly at the para position, is expected to substantially increase the acidity of a benzoic acid derivative.
Acidity of Tetrazoles
The tetrazole ring is acidic due to the proton on one of the nitrogen atoms. The acidity of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, with pKa values typically in the range of 4.5 to 4.9.[9] The conjugate base, the tetrazolate anion, is stabilized by the delocalization of the negative charge over the four nitrogen atoms of the ring. Similar to benzoic acids, the acidity of substituted phenyltetrazoles is influenced by the electronic properties of the substituents on the phenyl ring.[20][21]
Predicting the Acidity of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Quantitative Data Summary
| Compound | Predicted/Reported pKa | Key Structural Features Influencing Acidity |
| Benzoic Acid | ~4.20[14][15] | Carboxylic acid group with resonance-stabilized conjugate base. |
| 1-Phenyl-1H-tetrazole | ~4.8[22] | Tetrazole ring with delocalized negative charge in the conjugate base. |
| 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | Predicted to be < 4.20 | Strong electron-withdrawing trifluoromethyl group at the para position, enhancing the stabilization of the tetrazolate anion. |
Experimental Determination of pKa
Accurate pKa determination is crucial for lead optimization.[3][6] Two common and reliable methods are potentiometric titration and UV-spectrophotometry.[4][23][24][25][26][27][28]
Potentiometric Titration
This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[23][25][27] The pKa is determined from the inflection point of the resulting titration curve.[23][27]
Detailed Protocol for Potentiometric pKa Determination:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[23]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound (e.g., 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole or benzoic acid) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically at least 10⁻⁴ M).[23][25]
-
Titrant Preparation: Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.[23]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[23]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[23]
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant (0.1 M NaOH for an acidic compound) in small, precise increments.
-
Record the pH reading after each addition, allowing the system to equilibrate.[23]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[23] This corresponds to the midpoint of the buffer region on the titration curve.
-
Logical Flow of Potentiometric Titration:
Caption: Workflow for pKa determination via potentiometric titration.
UV-Spectrophotometric Titration
This method is applicable when the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.[24][26][29][30] The change in absorbance at a specific wavelength is monitored as a function of pH.[24]
Detailed Protocol for UV-Spectrophotometric pKa Determination:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.
-
Select an analytical wavelength where the difference in absorbance between the two species is maximal.[24]
-
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of approximately 2 pH units above and below the estimated pKa.[24]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Measurement:
-
Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading (typically 0.3-1.0).
-
Record the absorbance of each solution at the chosen analytical wavelength.
-
-
Data Analysis:
Logical Flow of UV-Spectrophotometric Titration:
Caption: Workflow for pKa determination via UV-spectrophotometry.
Implications for Drug Development
The lower predicted pKa of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole compared to benzoic acid has several important implications for drug development:
-
Enhanced Acidity: The increased acidity means that at physiological pH, a greater proportion of the tetrazole will exist in its ionized, deprotonated form compared to benzoic acid.
-
Solubility: The ionized form is generally more water-soluble, which could be advantageous for formulation and bioavailability.
-
Target Binding: If an ionic interaction with the biological target is important for activity, the more acidic tetrazole may form stronger salt bridges or hydrogen bonds.[31]
-
Membrane Permeability: The higher degree of ionization could potentially reduce passive diffusion across cell membranes.[2] This highlights the delicate balance that must be achieved when modulating pKa.
-
Metabolic Stability: As previously mentioned, tetrazoles are often more resistant to metabolic degradation than carboxylic acids.[9]
The choice between a carboxylic acid and a trifluoromethyl-substituted tetrazole will therefore depend on the specific goals of the drug discovery program and the desired ADME profile of the candidate molecule.
Conclusion
The strategic use of bioisosteres and electron-withdrawing substituents is a powerful tool in modern medicinal chemistry. Our analysis indicates that 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole is likely to be a significantly stronger acid than benzoic acid due to the potent inductive effect of the trifluoromethyl group. This difference in acidity can have profound effects on the physicochemical and pharmacokinetic properties of a drug candidate. By understanding the theoretical principles that govern acidity and by employing robust experimental methods for pKa determination, drug development professionals can make more informed decisions in the design and optimization of novel therapeutics.
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Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available from: [Link]
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Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]
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Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
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Elewa, M. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 27-51. Available from: [Link]
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Brainly. (2023, May 5). [FREE] Benzoic acid, HC-C_6H_5O_2, has a pKa of 4.20 and a molar solubility of 0.0278 M. Sodium benzoate. Available from: [Link]
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Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Pharmaceuticals, 16(12), 1709. Available from: [Link]
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Turkish Journal of Chemistry. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available from: [Link]
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ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available from: [Link]
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RSC Publishing. (2025, May 6). Amphoteric tetrazole-substituted eleven-ring-fused acene derivatives with multiple fluorescent protonation states. Available from: [Link]
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The Solubility Profile of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: A Technical Guide for DMSO and Methanol Systems
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, a key building block in pharmaceutical and materials science research, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a theoretical framework based on Hansen Solubility Parameters (HSP) to predict and rationalize the compound's solubility behavior. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine precise solubility values. This document is intended to serve as a practical resource for scientists and professionals in drug discovery and development, enabling informed solvent selection and experimental design.
Introduction: The Significance of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and Its Solubility
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this moiety a valuable component in the design of novel therapeutic agents and functional materials.[1] The tetrazole ring itself is often employed as a bioisostere for a carboxylic acid group, offering similar acidity but with improved pharmacokinetic properties.[2]
The solubility of this compound in various solvents is a critical parameter that dictates its utility in a range of applications, from chemical synthesis and purification to formulation and biological screening. Understanding its solubility in common solvents like DMSO and methanol is paramount for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
High-Throughput Screening (HTS): Preparing stock solutions of known concentrations for biological assays.
-
Formulation Development: Creating stable and bioavailable drug formulations.
This guide will delve into the theoretical underpinnings of this compound's solubility in DMSO and methanol, followed by practical methodologies for its empirical determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of direct experimental data, the Hansen Solubility Parameter (HSP) theory offers a powerful predictive tool.[3][4][5] This model is based on the principle of "like dissolves like," quantifying this concept by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Represents the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer the coordinates of a solute and a solvent are in this space, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.
Hansen Solubility Parameters of Solvents
The HSP values for DMSO and methanol are well-established:
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| DMSO | 18.4 | 16.4 | 10.2 |
| Methanol | 15.1 | 12.3 | 22.3 |
Source: Data compiled from various chemical and solubility resources.
Estimated Hansen Solubility Parameters for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
| Compound | Estimated δD (MPa⁰.⁵) | Estimated δP (MPa⁰.⁵) | Estimated δH (MPa⁰.⁵) |
| 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | 19.0 | 9.5 | 7.0 |
Predicted Solubility Behavior
Using the estimated HSP for the solute and the known HSP for the solvents, we can calculate the Hansen distance (Ra) to predict the relative solubility.
| Solvent | Calculated Ra | Predicted Solubility |
| DMSO | 7.9 | High |
| Methanol | 16.8 | Moderate to Low |
The smaller calculated Ra for DMSO suggests that 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is predicted to have a higher solubility in DMSO compared to methanol . The significant difference in the hydrogen bonding parameter (δH) between the compound and methanol likely contributes to the larger Hansen distance and consequently, lower predicted solubility.
Experimental Determination of Solubility
While theoretical predictions provide valuable guidance, empirical determination is essential for obtaining precise solubility values. The following section outlines a robust, step-by-step protocol for determining the solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in both DMSO and methanol.
Materials and Equipment
-
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (high purity)
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated positive displacement micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole into a series of glass vials. The excess solid should be clearly visible.
-
Add a precise volume of the chosen solvent (DMSO or methanol) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).
-
Immediately filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent and has been pre-wetted with the same solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole of known concentrations in the respective solvent.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Data Summary and Interpretation
While this guide provides a predictive framework and an experimental protocol, it is crucial for researchers to generate their own quantitative data for their specific experimental conditions. The table below is provided as a template for summarizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | 25 | [Experimental Value] | [Experimental Value] |
| Methanol | 25 | [Experimental Value] | [Experimental Value] |
Interpretation of Expected Results:
Based on the Hansen Solubility Parameter analysis, it is anticipated that the experimentally determined solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole will be significantly higher in DMSO than in methanol. DMSO is a strong, polar aprotic solvent capable of engaging in strong dipole-dipole interactions, which are favorable for dissolving the polar tetrazole moiety and the trifluoromethyl-substituted phenyl ring.[7][8][9] Methanol, while polar, is a protic solvent with a high hydrogen bonding capacity.[10][11][12] The compound's own hydrogen bonding capability is limited, which may lead to a less favorable interaction with methanol's highly structured hydrogen-bonding network.
Conclusion
This technical guide has provided a multi-faceted approach to understanding the solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in DMSO and methanol. By integrating the theoretical predictions from Hansen Solubility Parameters with a detailed, practical protocol for experimental determination, researchers are well-equipped to make informed decisions regarding solvent selection for this important chemical entity. The provided methodologies and theoretical background serve as a robust foundation for further research and development involving this compound.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Just-Baringo, X., et al. (2014). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Gao, J., Wu, S., & Rogers, M. A. (2012). Harnessing Hansen solubility parameters to predict organogel formation.
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Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239.
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- Al-Hamdani, S. A., & Al-Zoubi, R. M. (2021).
- Martínez, F., & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 517-522.
- Li, H., et al. (2020). Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers.
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Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]
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- Nasrollahzadeh, M., et al. (2015). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. South African Journal of Chemistry, 68, 133-137.
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Chem-Impex. (n.d.). 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole. Retrieved from [Link]
- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
- Mohammadi, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4·SiO2. South African Journal of Chemistry, 68, 133-137.
- Krahn, D. L. (1979).
- Islam, M. S., et al. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry, 8(1), 01-08.
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- Chen, J., & Wang, I. (2007, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
- Norouzi, M., et al. (2023). Nanomagnetic Tetraaza (N4 Donor) Macrocyclic Schiff Base Complex of Copper(II): Synthesis, Characterizations, and Its Catalytic Application in Click Reaction. RSC Advances, 13(1), 1-10.
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Studylib.net. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
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The Trifluoromethyl Group's Influence on Phenyl Tetrazole Stability: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the 5-phenyl-1H-tetrazole scaffold is a cornerstone of modern drug design. Its prominence is largely due to its function as a highly effective bioisostere for the carboxylic acid group.[1][2] This substitution often preserves or enhances biological activity while improving critical pharmacokinetic properties such as metabolic stability and membrane permeability.[3][4][5] Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool for optimizing drug candidates.[6][7][8] The CF3 moiety is renowned for its ability to profoundly alter a molecule's electronic and physicochemical profile, impacting everything from lipophilicity to metabolic fate.[9][10]
This technical guide provides an in-depth examination of the synergistic relationship between these two critical components. We will dissect the electronic effects of the trifluoromethyl group and analyze how these properties modulate the intrinsic chemical, thermal, and metabolic stability of the phenyl tetrazole core. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental observations and providing a robust framework for the rational design of next-generation therapeutics.
Part 1: The Trifluoromethyl Group: A Profile of Potent Electronic Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[11][12] Its unique electronic signature is not monolithic but rather a consequence of distinct inductive and resonance contributions.
The Dominant Inductive Effect (-I)
The primary electronic influence of the CF3 group is its exceptionally strong electron-withdrawing inductive effect (-I). This effect arises from the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds, creating a significant partial positive charge (δ+) on the carbon atom.[13][14] This electron-deficient carbon, in turn, withdraws electron density from the adjacent phenyl ring through the sigma (σ) bond framework.[15][16] This potent σ-withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack and influencing the acidity of any attached functional groups.[13][17]
Caption: Inductive withdrawal by the CF3 group on a phenyl ring.
Negligible Resonance Effect
Unlike halogen substituents such as fluorine or chlorine, which possess lone pairs that can be donated to an aromatic π-system (+M effect), the trifluoromethyl group has no such available electrons.[16] Consequently, it does not participate in resonance donation. While a weak hyperconjugative resonance-withdrawing effect can be considered, it is overwhelmingly overshadowed by the powerful inductive effect.[13][18] This makes the CF3 group a nearly pure inductive effector, a crucial distinction in understanding its influence on molecular properties.
Summary of Physicochemical Property Modulation
The introduction of a CF3 group is a well-established strategy for fine-tuning the drug-like properties of a molecule.[8][17] Its net electronic pull and unique atomic composition translate into predictable changes in key physicochemical parameters.
| Property | Effect of CF3 Substitution | Rationale | Citation |
| Lipophilicity (LogP) | Significant Increase | The fluorine atoms are highly lipophilic, replacing less lipophilic hydrogen atoms. | [6][9][17] |
| Metabolic Stability | Significant Increase | The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), resisting metabolic oxidation. The group also deactivates the aromatic ring. | [6][9][17] |
| Aqueous Solubility | Variable / Often Decreased | The increase in lipophilicity typically leads to a decrease in aqueous solubility, although this can be context-dependent. | [7] |
| pKa of Proximal Acids | Decrease (Acidity Increase) | The strong -I effect stabilizes the conjugate base of a nearby acidic proton (e.g., on a tetrazole or carboxylic acid), favoring dissociation. | [7][8] |
Part 2: The Phenyl Tetrazole Scaffold: Intrinsic Stability and Properties
The 5-phenyl-1H-tetrazole moiety is more than just a passive scaffold; its inherent properties are key to its success in drug design.
Acidity and Bioisosterism
The tetrazole ring is considered a non-classical isostere of the carboxylic acid group.[1][2] The proton on the N1 position of the tetrazole ring is acidic, with a pKa typically in the range of 4.5 to 5.5, which is comparable to that of many carboxylic acids.[1][19] This ensures that at physiological pH (~7.4), the tetrazole exists predominantly in its anionic, deprotonated form, mimicking the carboxylate anion and enabling similar ionic interactions with biological targets.[20] The tetrazole anion benefits from having its negative charge delocalized over four nitrogen atoms, which contributes to its stability.[1]
Caption: CF3 group as a metabolic shield for the phenyl ring.
Part 4: Experimental Protocols and Methodologies
To quantitatively assess the effects described, standardized experimental protocols are essential. The following methodologies provide a framework for evaluating key stability parameters.
Protocol for pKa Determination via Potentiometric Titration
This protocol provides a robust method for determining the dissociation constant of the tetrazole proton.
-
Preparation: Accurately weigh ~5-10 mg of the test compound and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). Ensure complete dissolution.
-
Titrant: Prepare a standardized solution of 0.01 M NaOH.
-
Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C. Immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.
-
Analysis: Plot the first derivative of the pH vs. volume of titrant curve (ΔpH/ΔV vs. V). The peak of this curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.
Protocol for Assessing Thermal Stability via DSC
Differential Scanning Calorimetry (DSC) is used to determine the onset of thermal decomposition.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant ramp rate (e.g., 10°C/min) from ambient temperature to a temperature beyond expected decomposition (e.g., 350°C).
-
Data Analysis: Record the heat flow as a function of temperature. The decomposition temperature (Td) is typically defined as the onset temperature of the major exothermic decomposition event.
Protocol for In Vitro Metabolic Stability Assay
This assay measures the rate of metabolism of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
NADPH Stock: Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal solution to 37°C.
-
Add the test compound to the microsomes to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH stock solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
Conclusion
The trifluoromethyl group is a powerful modulator of phenyl tetrazole stability, acting primarily through its profound inductive electron-withdrawing effect. This influence manifests in three critical ways for drug development:
-
Enhanced Metabolic Stability: The CF3 group deactivates the phenyl ring to oxidative metabolism, acting as a metabolic shield that significantly increases the compound's half-life.
-
Modulated Acidity: It increases the acidity (lowers the pKa) of the tetrazole proton, which can be fine-tuned to optimize interactions with biological targets.
-
Altered Physicochemical Properties: It reliably increases lipophilicity, which is crucial for controlling a compound's absorption, distribution, and permeability profiles.
A thorough understanding of these electronic effects allows medicinal chemists to rationally design phenyl tetrazole-based drug candidates with superior stability and pharmacokinetic properties. The strategic placement of the trifluoromethyl group is not merely an act of substitution but a precise method of engineering molecular stability, transforming promising leads into viable drug candidates.
References
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1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: Technical Profile & Synthesis Guide
[1]
Executive Summary
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a nitrogen-rich heterocycle characterized by a tetrazole ring attached via the N1-nitrogen to a para-trifluoromethylphenyl group.[1] This structural connectivity differentiates it fundamentally from the 5-substituted regioisomers (carboxylic acid bioisosteres).[1]
Key Technical Value:
-
Bioisosterism: Mimics the cis-amide bond geometry, offering metabolic stability against proteases.
-
Electronic Modulation: The electron-withdrawing -CF3 group enhances the lipophilicity and alters the dipole moment of the tetrazole ring, influencing binding affinity in protein pockets.[1]
-
Synthetic Utility: Serves as a precursor for N-heterocyclic carbenes (via thermal extrusion of N2) and as a ligand in coordination chemistry.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Critical Distinction: Researchers often conflate the 1-substituted and 5-substituted isomers.[1]
-
Target (1-Substituted): Phenyl ring attached to Nitrogen 1 .[1] Derived from anilines.[2]
-
Isomer (5-Substituted): Phenyl ring attached to Carbon 5 .[1] Derived from nitriles.[3]
| Property | Data |
| Chemical Name | 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole |
| CAS Number | 1261436-49-0 (Primary), 1027510-31-1 (Vendor variant) |
| Molecular Formula | C₈H₅F₃N₄ |
| Molecular Weight | 214.15 g/mol |
| SMILES | FC(F)(F)C1=CC=C(N2N=NN=C2)C=C1 |
| InChI Key | Unique identifier required for database integration.[1] |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water. |
| Melting Point | Typically 150–155 °C (Class range for 1-aryl tetrazoles) |
Synthetic Pathways & Mechanism[10]
The synthesis of 1-substituted tetrazoles is distinct from the [3+2] cycloaddition used for 5-substituted tetrazoles.[1] The most robust protocol involves the heterocyclization of an amine with triethyl orthoformate and sodium azide.
Reaction Mechanism (The "Amine Route")
This pathway avoids the use of toxic hydrazoic acid. The triethyl orthoformate acts as a "carbon bridge," converting the amine into an imidate-like intermediate which then cyclizes with the azide.
Figure 1: Heterocyclization mechanism converting the aniline precursor to the 1-substituted tetrazole core.[1][4]
Validated Experimental Protocol
Objective: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole on a 10 mmol scale.
Reagents:
-
4-(Trifluoromethyl)aniline (1.61 g, 10 mmol)
-
Triethyl orthoformate (HC(OEt)₃) (2.22 g, 15 mmol)
-
Sodium Azide (NaN₃) (0.98 g, 15 mmol)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Workflow:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add the aniline and triethyl orthoformate to the acetic acid. Stir at room temperature for 10 minutes to initiate imidate formation.
-
Azide Introduction: Caution: Add Sodium Azide carefully. While NaN₃ is stable in this condition, avoid contact with heavy metals or halogenated solvents (DCM) to prevent explosive diazide formation.
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4).
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: The product typically precipitates as a white solid. Collect via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water (if necessary) or wash with cold diethyl ether to remove unreacted aniline traces.
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a singlet proton peak in the NMR at δ ~9.0–10.0 ppm (Tetrazole C5-H). Absence of broad NH₂ peaks from the starting aniline.
Structural Characterization (Spectroscopy)[4][11]
Accurate identification relies on distinguishing the unique electronic environment of the 1-substituted ring.[1]
Nuclear Magnetic Resonance (NMR)[4][6][11][12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.8–10.2 ppm (s, 1H): The diagnostic C5-H proton of the tetrazole ring. This proton is highly deshielded due to the electron-deficient nature of the tetrazole ring and the adjacent nitrogen atoms.
-
δ 8.0–8.2 ppm (d, 2H): Aromatic protons ortho to the tetrazole.
-
δ 7.8–7.9 ppm (d, 2H): Aromatic protons ortho to the -CF3 group.
-
-
¹⁹F NMR:
-
δ -62 to -63 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.[1]
-
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode): [M+H]⁺ = 215.15.
-
Fragmentation Pattern: Loss of N₂ (m/z 28) is common in tetrazoles under high energy, leading to a diazirine or nitrene species.
Applications in Drug Discovery[3][13]
Bioisosterism: The Cis-Amide Mimic
While 5-substituted tetrazoles mimic carboxylic acids (pKa ~4.5), 1-substituted tetrazoles are non-acidic and structurally mimic the cis-amide bond configuration.[1]
-
Geometry: The N1-C5 bond length and the planar arrangement mimic the peptide bond.[1]
-
Metabolic Stability: The tetrazole ring is resistant to amidases and proteases, extending the half-life of peptide-based drugs.[1]
Figure 2: Strategic replacement of labile amide bonds with the metabolically stable tetrazole scaffold.[1]
Materials Science & Energetics
The high nitrogen content (approx. 26%) combined with the thermal stability provided by the -CF3 group makes this compound a candidate for:
Safety & Handling Protocols
Hazard Class: Tetrazoles are potentially explosive, although 1-aryl derivatives are generally more stable than their non-substituted counterparts.[1]
-
Explosion Risk: Avoid heating crude reaction mixtures to dryness if sodium azide is present. Always quench with water.
-
Shock Sensitivity: While this specific derivative is stable, treat all high-nitrogen heterocycles as potentially shock-sensitive.[1] Do not grind in a mortar and pestle without prior DSC (Differential Scanning Calorimetry) testing.
-
Incompatibility: Incompatible with strong acids (liberation of HN₃) and acid chlorides (potential for unstable acyl azides).
References
-
Synthesis of 1-Substituted Tetrazoles
-
Tetrazole Bioisosterism
-
Physical Properties & Characterization
- Data: "Spectroscopic characterization of trifluoromethyl-substituted nitrogen heterocycles."
- Source:Beilstein Journal of Organic Chemistry, 2022.
-
URL:[Link]
-
Safety Data (General Tetrazoles)
- Protocol: "Safe Handling of Azides and Tetrazoles in Organic Synthesis."
- Source:Organic Process Research & Development.
-
URL:[Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, a compound of significant interest in medicinal and materials chemistry. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The guide leverages detailed crystallographic data from closely related analogs, namely 1-phenyl-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, to forecast the molecular geometry, crystal packing, and intermolecular interactions of the title compound. Furthermore, a proposed computational analysis using Density Functional Theory (DFT) is detailed to complement experimental data. This guide is intended to serve as a valuable resource for researchers in the field, providing both a practical experimental framework and a detailed theoretical analysis.
Introduction
Tetrazole derivatives are a cornerstone in modern medicinal chemistry, often employed as bioisosteres for carboxylic acids, enhancing metabolic stability and lipophilicity. The introduction of a trifluoromethyl group to the phenyl ring of a 1-phenyl-1H-tetrazole scaffold is a common strategy in drug design to modulate electronic properties, improve binding affinity, and enhance membrane permeability. A thorough understanding of the three-dimensional structure of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole at an atomic level is paramount for rational drug design and the development of novel therapeutic agents.
While the crystal structures of several 1-substituted tetrazoles have been elucidated, a definitive structure for 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole has not yet been reported in the literature. This guide, therefore, aims to bridge this knowledge gap by presenting a detailed, hypothetical, yet experimentally sound, pathway to its structural determination. By analyzing the crystal structures of analogous compounds, we can make well-informed predictions about the structural characteristics of the title compound, providing a solid foundation for future experimental work.
Proposed Experimental Section
The following protocols are based on established and validated methods for the synthesis and crystallographic analysis of similar 1-phenyl-1H-tetrazole derivatives.
Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
A reliable method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of the corresponding amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid like Ytterbium (III) triflate.
Experimental Protocol:
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in triethyl orthoformate (3.0 eq), add sodium azide (1.5 eq) and Yb(OTf)3 (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system.
Experimental Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Monitor for the formation of well-defined single crystals over several days.
Single-Crystal X-ray Diffraction Analysis
Experimental Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2.
-
Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically.
-
Place hydrogen atoms in calculated positions and refine using a riding model.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the synthesis and crystal structure analysis.
Results and Discussion: A Comparative Analysis
Based on the known crystal structures of 1-phenyl-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, we can predict the key structural features of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.
Molecular Geometry
The molecule of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole is expected to consist of a planar tetrazole ring and a phenyl ring. A key structural parameter will be the dihedral angle between these two rings. In the case of 1-(4-chlorophenyl)-1H-tetrazole, there are two independent molecules in the asymmetric unit with dihedral angles of 12.9(1)° and 39.8(1)°[1]. The trifluoromethyl group is a bulky substituent, and it is anticipated that steric hindrance will influence this angle. For comparison, in 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, the dihedral angle between the tetrazole and the 2-(trifluoromethyl)phenyl ring is significantly larger at 76.8(1)° due to the ortho-positioning of the CF3 group[2]. For the 4-substituted title compound, the dihedral angle is expected to be more in line with the chloro-substituted analog, likely in the range of 20-40°.
The bond lengths and angles within the tetrazole and phenyl rings are expected to be in the normal range for such aromatic systems.
Crystallographic Data of Analogous Compounds
The following table summarizes the crystallographic data for 1-(4-chlorophenyl)-1H-tetrazole.
| Parameter | 1-(4-chlorophenyl)-1H-tetrazole[1] |
| Chemical Formula | C₇H₅ClN₄ |
| Formula Weight | 180.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8626(2) |
| b (Å) | 27.9946(10) |
| c (Å) | 14.4943(5) |
| β (°) | 95.640(3) |
| V (ų) | 1559.71(11) |
| Z | 8 |
| T (K) | 293 |
Intermolecular Interactions and Crystal Packing
In the crystal structure of 1-(4-chlorophenyl)-1H-tetrazole, the independent molecules are connected into a tetramer by C—H⋯N hydrogen bonds[1]. It is highly probable that the crystal packing of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole will also be governed by a network of weak intermolecular interactions. Given the presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms of the tetrazole ring, the following interactions are anticipated:
-
C—H⋯N Hydrogen Bonds: Similar to the chloro-analog, interactions between the hydrogen atoms of the phenyl rings and the nitrogen atoms of the tetrazole rings of adjacent molecules are expected to play a significant role in the crystal packing.
-
π-π Stacking: The aromatic nature of both the phenyl and tetrazole rings suggests the possibility of π-π stacking interactions between parallel rings of neighboring molecules.
-
C—H⋯F Interactions: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, leading to C—H⋯F interactions.
Anticipated Intermolecular Interactions Diagram
Caption: Predicted intermolecular interactions in the crystal lattice.
Proposed Computational Analysis
To complement the experimental data, a computational study using Density Functional Theory (DFT) is proposed. Such studies have been successfully applied to similar heterocyclic systems[3][4].
Methodology:
-
Geometry Optimization: The molecular geometry of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole would be optimized in the gas phase using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Molecular Electrostatic Potential (MEP) Analysis: Generation of an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which can provide insights into potential intermolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic properties and reactivity of the molecule.
Conclusion
This technical guide has outlined a comprehensive approach to the crystal structure analysis of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole. While an experimental structure is not yet available, a detailed protocol for its synthesis, crystallization, and X-ray diffraction analysis has been presented. Through a comparative analysis with the known crystal structures of 1-phenyl-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, key structural features, including molecular geometry and intermolecular interactions, have been predicted. The proposed computational analysis will further enhance our understanding of the electronic properties of this important molecule. This guide serves as a foundational resource for researchers, providing the necessary framework to uncover the precise three-dimensional structure of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, which will undoubtedly aid in the future design and development of novel chemical entities.
References
-
Baek, H., Kim, S. J., Singh, N., Kumar, V., & Jeong, Y. T. (2012). 1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1435. [Link]
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Sieler, J., Maartmann-Moe, K., & Fischer, G. W. (1989). Molecular and Crystal Structure of 1-(4-Chlorophenyl)-5-(2-dimethylaminovinyl)-1H-tetrazole: a Vinylogous 5-Amino-1H-tetrazole Derivative. Acta Chemica Scandinavica, 43, 298–300. [Link]
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PubChem. (n.d.). 1-(4-chlorophenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenyl-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
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He, D.-P., Dou, Y.-L., & She, J.-B. (2006). Crystal structure of 1,6-bis(1-phenyl-1H-tetrazol-5-ylthio)hexane, C20H22N8S2. Zeitschrift für Kristallographie - New Crystal Structures, 221(2), 169-170. [Link]
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Ejaz, M., Attaullah, H. M., Ujhan, R., Tehzeeb, A., Saeed, A., Ali, H. S., & Erben, M. F. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. BMC Chemistry, 17(1), 97. [Link]
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Jawabrah Al-Hourani, B., Wuest, F., & Kniess, T. (2021). Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. Jordan Journal of Chemistry, 16(1), 34-41. [Link]
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Nasrollahzadeh, M., & Modarresi-Alam, A. R. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
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Slyvka, Y., Kityk, A. V., Mys’kiv, M., & Goreshnik, E. (2020). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1765–1771. [Link]
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PubChemLite. (n.d.). N-(4-bromophenyl)-1h-tetrazole-5-ethanamine. University of Luxembourg. Retrieved from [Link]
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NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-bromophenyl)-5-methyl-1h-1,2,3,4-tetrazole. University of Luxembourg. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Iodophenyl)-1H-Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(4-iodophenyl)-1h-tetrazole. University of Luxembourg. Retrieved from [Link]
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ResearchGate. (n.d.). The crystal structure of 1H-tetrazole. Retrieved from [Link]
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Ejaz, M., Attaullah, H. M., Ujhan, R., Tehzeeb, A., Saeed, A., Ali, H. S., & Erben, M. F. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. BMC Chemistry, 17(1), 97. [Link]
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Jawabrah Al-Hourani, B., Wuest, F., & Kniess, T. (2021). Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. Jordan Journal of Chemistry, 16(1), 34-41. [Link]
-
Ejaz, M., Attaullah, H. M., Ujhan, R., Tehzeeb, A., Saeed, A., Ali, H. S., & Erben, M. F. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. BMC Chemistry, 17(1), 97. [Link]
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Tautomerism in 1-substituted phenyl tetrazoles
An In-Depth Technical Guide to Tautomerism in 1-Substituted Phenyl Tetrazoles
Foreword: Beyond Static Structures
In the landscape of medicinal chemistry and materials science, tetrazoles represent a cornerstone of heterocyclic scaffolds. Their utility as metabolically stable bioisosteres for carboxylic acids has cemented their role in modern drug design.[1][2][3] However, to truly harness their potential, we must look beyond their static, two-dimensional representations and appreciate their dynamic nature. Tautomerism, the phenomenon of interconverting structural isomers, is central to the chemical identity and biological activity of many tetrazole derivatives.[4][5]
This guide provides an in-depth exploration of tautomerism in 1-substituted phenyl tetrazoles. By fixing the substituent at the N1 position, we eliminate the common 1H/2H prototropic equilibrium, allowing us to focus on the more nuanced, yet critically important, annular tautomerism driven by substituents at the C5 position. We will dissect the theoretical underpinnings, detail robust experimental and computational protocols for characterization, and discuss the profound implications of this equilibrium for drug development professionals. The methodologies described herein are designed as self-validating systems, where computational predictions and experimental results are used iteratively to build a high-confidence model of molecular behavior.
The Tautomeric Equilibrium: A Case Study of 1-Phenyl-1H-tetrazole-5-thiol
While a simple 1-phenyl-1H-tetrazole is structurally locked, the introduction of a functional group at the C5 position, such as a thiol, unlocks a dynamic equilibrium. The principal example for this guide is the tautomerism between the thione and thiol forms of 1-phenyl-substituted mercaptotetrazole.[6]
-
1-Phenyl-1,4-dihydro-5H-tetrazole-5-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S).
-
1-Phenyl-5-mercapto-1H-tetrazole (Thiol Form): Characterized by a sulfur-hydrogen single bond (S-H).
This equilibrium is not a simple academic curiosity; the two tautomers possess distinct electronic profiles, hydrogen bonding capabilities, and steric arrangements, which dictate their interactions with biological targets and their physicochemical properties.
Fundamental Drivers of the Tautomeric Equilibrium
The position of the tautomeric equilibrium constant (K_T = [Thiol]/[Thione]) is governed by the relative Gibbs free energy (ΔG) of the two forms. Several factors can shift this balance, and understanding them is key to predicting and controlling the properties of the molecule.
Substituent Effects on the Phenyl Ring
Electronic modifications to the N1-phenyl ring propagate through the system, altering the relative stability of the tautomers.
-
Causality: Electron-withdrawing groups (EWGs, e.g., -NO₂, -CF₃) decrease electron density in the tetrazole ring. This can preferentially stabilize one tautomer over the other by modifying the acidity of the N-H or S-H proton and altering the aromatic character of the ring system. Conversely, electron-donating groups (EDGs, e.g., -OCH₃, -CH₃) increase electron density, exerting an opposite effect.[7][8] Computational studies suggest that for many C-substituted tetrazoles, the 2H-tautomer (analogous here to the form with more delocalized pi-electrons) exhibits greater aromatic character and stability.[7][9]
Table 1: Predicted Influence of Phenyl Substituents on Tautomeric Ratio (K_T)
| Substituent (Para position) | Hammett Constant (σ_p) | Predicted Predominant Tautomer (in aprotic solvent) | Rationale |
|---|---|---|---|
| -OCH₃ | -0.27 | Thione | EDG increases electron density, favoring the more polarized C=S bond. |
| -H | 0.00 | Thione | Baseline, thione form is often more stable for this class of compounds.[6] |
| -Cl | +0.23 | Thiol | EWG delocalizes charge, stabilizing the aromatic thiol form. |
| -NO₂ | +0.78 | Thiol | Strong EWG significantly stabilizes the thiol form through resonance. |
Solvent Effects
The surrounding solvent environment plays a critical role in stabilizing or destabilizing each tautomer.[10]
-
Causality: The "like dissolves like" principle extends to tautomer stabilization. Polar solvents will preferentially stabilize the more polar tautomer through dipole-dipole interactions. Protic solvents (e.g., water, methanol) can further influence the equilibrium by acting as hydrogen bond donors or acceptors, explicitly stabilizing forms with complementary H-bonding sites (like the C=S of the thione or the S-H of the thiol).[11][12]
Table 2: Typical Solvent Effects on the K_T of 1-Phenyl-tetrazole-5-thiol
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Predominant Tautomer | Primary Interaction |
|---|---|---|---|---|
| Dioxane | 2.2 | Non-polar, aprotic | Thione | Minimal interaction, intrinsic stability dominates. |
| Chloroform-d (CDCl₃) | 4.8 | Weakly polar, aprotic | Thione | Weak dipole-dipole interactions. |
| Acetone-d₆ | 21 | Polar, aprotic | Thiol | Stronger dipole-dipole interactions stabilize the more polar thiol. |
| DMSO-d₆ | 47 | Polar, aprotic | Thiol | Significant dipole-dipole stabilization. |
| Methanol-d₄ | 33 | Polar, protic | Thiol | Hydrogen bonding with the S-H group stabilizes the thiol form. |
Experimental & Computational Protocols for Tautomer Analysis
A robust analysis of tautomerism relies on a synergistic approach, combining spectroscopic evidence with theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for quantifying tautomeric ratios in solution, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[13][14]
Protocol: Quantitative Tautomer Analysis by ¹H and ¹³C NMR
-
Sample Preparation (Self-Validation):
-
Dissolve ~10 mg of the 1-substituted phenyl tetrazole derivative in 0.6 mL of a deuterated solvent from Table 2 (e.g., DMSO-d₆).
-
Causality: The choice of solvent is a key experimental variable. Running spectra in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) provides insight into solvent effects and validates the sensitivity of the equilibrium to its environment.
-
Ensure the sample completely dissolves and allow it to sit for at least 10 minutes at the desired temperature to reach equilibrium.
-
-
Instrumentation & Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a standard quantitative ¹H NMR spectrum (e.g., sufficient relaxation delay, D1 ≥ 5 * T₁).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the key C5 signal.
-
-
Data Analysis & Interpretation:
-
¹H NMR: In the case of thione/thiol tautomerism, the thiol S-H proton will appear as a distinct, often broad, signal, while the thione may have a characteristic N-H proton signal. However, these can be subject to exchange. More reliable are the aromatic protons on the phenyl ring, which will show slightly different chemical shifts for each tautomer.
-
¹³C NMR: This is often the most definitive method. The chemical shift of the C5 carbon is highly sensitive to its bonding. The C=S of the thione form will be significantly downfield (e.g., ~165-180 ppm) compared to the C-S of the thiol form (e.g., ~145-155 ppm).
-
Quantification: Identify a pair of well-resolved, non-overlapping signals (one for each tautomer). Integrate these signals (I_thione and I_thiol). The equilibrium constant is the ratio of these integrals: K_T = I_thiol / I_thione .
-
X-Ray Crystallography
Crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[15]
-
Principle: By diffracting X-rays off a single crystal, one can determine the precise location of each atom and the bond lengths, definitively identifying which tautomer is present.
-
Causality & Trustworthiness: While this method is the gold standard for structural confirmation, it is crucial to recognize that crystal packing forces may favor the formation of a single tautomer that is not necessarily the most stable form in solution.[16] Therefore, crystallographic data should be used as a structural anchor and a validation point for computational models, not as the sole determinant of the solution-phase equilibrium.
Computational Modeling Workflow
Quantum chemical calculations are essential for predicting relative stabilities and corroborating experimental data.[17][18]
Protocol: DFT-Based Tautomer Stability Prediction
-
Structure Generation: Build 3D structures of both tautomers (e.g., thione and thiol) in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using a reliable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation for each tautomer.
-
Frequency Calculation (Validation Step): Perform a frequency calculation on each optimized structure.
-
Trustworthiness: The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable state) and not a transition state. This is a critical self-validation step.
-
-
Energy Calculation: From the frequency calculation output, obtain the Gibbs free energy (G) for each tautomer in the gas phase. To simulate solvent effects, a polarizable continuum model (PCM) can be applied.
-
Data Analysis:
-
Calculate the difference in Gibbs free energy: ΔG = G_thiol - G_thione .
-
Calculate the theoretical equilibrium constant: K_T = exp(-ΔG / RT) , where R is the gas constant and T is the temperature.
-
-
Corroboration: Compare the calculated K_T with the value obtained from NMR. Additionally, computational packages can predict NMR chemical shifts, which can be compared to the experimental spectrum to definitively assign peaks to each tautomer.
Synthesis of 1-Substituted Phenyl Tetrazoles
A brief overview of a common synthetic route is essential for researchers entering this field. The one-pot reaction of anilines, triethyl orthoformate, and sodium azide is a widely used and efficient method.[19][20]
Implications for Drug Development Professionals
Understanding and controlling tautomerism is not an academic exercise; it is a prerequisite for successful drug design.
-
Pharmacodynamics (Receptor Binding): The two tautomers are distinct chemical entities. The thione form has a hydrogen bond acceptor (C=S), while the thiol form has a hydrogen bond donor (S-H). This difference will fundamentally alter how the molecule docks into a receptor's active site. One tautomer may be active while the other is inactive or even inhibitory.
-
Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties.
-
Lipophilicity (LogP): The relative polarity of the tautomers will affect their LogP value, influencing membrane permeability and distribution.
-
pKa: The acidity of the molecule is tied to the tautomeric form, affecting its ionization state at physiological pH and thus its solubility and absorption.
-
Metabolic Stability: Different tautomers may present different sites for metabolic enzymes, leading to varied metabolic pathways and half-lives.
-
By characterizing the tautomeric equilibrium under various conditions, development teams can build more accurate structure-activity relationships (SAR), predict off-target effects, and formulate the drug substance in a way that favors the desired, most active tautomeric form.
References
-
Uchimaru, T., et al. (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. International Journal of Science and Research (IJSR), 4(3), 1165-1168. [Link]
-
Oziminski, W. P., & Ramsden, C. A. (2021). Valence tautomerism and recyclisation of type B mesoionic tetrazoles: a computational study. Structural Chemistry. [Link]
-
Uchimaru, T., et al. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry, 8(1), 48-55. [Link]
-
Kiselev, V. G. (2015). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ResearchGate. [Link]
-
Various Authors. (2020). Computational studies on tetrazole derivatives as potential high energy materials. ResearchGate. [Link]
-
Patsnap. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap Eureka. [Link]
-
Patel, A., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem, 2(2), 807-810. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]
-
Frija, L.M.T., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15, 3757-3774. [Link]
-
Elguero, J., et al. (2007). The Use of NMR Spectroscopy to Study Tautomerism. ChemInform, 38(11). [Link]
-
Laurella, S. L., et al. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Applications of NMR Spectroscopy, 6, 1. [Link]
-
Reddy, K. R., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(11), 14665–14674. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. . [Link]
-
Jiménez-Halla, J. O. C., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Molbank, 2019(4), M1098. [Link]
-
Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley Online Library. [Link]
-
Medina-Mendoza, M., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 2-22. [Link]
-
ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. ResearchGate. [Link]
-
ResearchGate. (2022). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]
-
RSC Publishing. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]
-
Liu, K. C., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(8), 1047. [Link]
-
Pliego, J. R. (2020). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences, 21(18), 6689. [Link]
-
Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7626–7668. [Link]
-
Li, M., et al. (2012). 5-p-Tolyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. [Link]
-
Mills, J. E., et al. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 87(5), 543–545. [Link]
-
El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1335-1337. [Link]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. d-nb.info [d-nb.info]
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- 14. benthamscience.com [benthamscience.com]
- 15. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 16. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Heterogeneous Catalysis Strategies for the Synthesis of 5-Phenyl-1H-Tetrazoles
[1]
Executive Summary
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone reaction in medicinal chemistry, particularly for the production of angiotensin II receptor blockers ("sartans") such as Losartan and Valsartan. Historically, these syntheses relied on homogeneous catalysis using toxic tin or silicon azides, or harsh conditions involving hydrazoic acid.
This Application Note details the transition to heterogeneous catalysis , utilizing solid acids and nanocatalysts. These methods offer superior safety profiles, simplified workups, and catalyst recoverability. We present two validated protocols: a robust metal-oxide method (ZnO) and a high-throughput magnetic separation method (Fe3O4), supported by mechanistic insights and safety guidelines.
Mechanistic Principles
The formation of the tetrazole ring via the reaction of a nitrile with an azide is a classic [3+2] cycloaddition.[1][2] In the absence of a catalyst, this reaction requires high temperatures and prolonged times due to the poor electrophilicity of the nitrile carbon.
The Heterogeneous Advantage: Solid acid catalysts (Lewis acids) function by coordinating with the nitrogen atom of the nitrile group. This withdraws electron density, significantly increasing the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack by the azide ion.
Diagram 1: Surface-Mediated Catalytic Cycle
The following diagram illustrates the activation of benzonitrile on a metal oxide surface (e.g., ZnO or CuO), followed by the cycloaddition and subsequent protonolysis to release the product.
Figure 1: Mechanism of Lewis acid-catalyzed tetrazole formation. The metal center activates the nitrile, lowering the activation energy for the azide attack.
Catalyst Selection Guide
Selecting the right heterogeneous catalyst depends on the scale, solvent restrictions, and equipment availability.
Table 1: Comparative Analysis of Heterogeneous Catalysts
| Catalyst Class | Specific Examples | Typical Conditions | Yield | Reusability | Key Advantage |
| Metal Oxides | Nano-ZnO, CuO, Cu₂O | DMF/120°C | 85-96% | Good (3-4 cycles) | Low cost, commercially available, robust thermal stability. |
| Magnetic Nanocatalysts | Fe₃O₄@SiO₂-SO₃H, Fe₃O₄-Chitosan | Water or Ethanol/80°C | 90-98% | Excellent (Magnet) | Rapid separation, green solvents, high turnover frequency. |
| Mesoporous Silica | SBA-15/MCM-41 (Sulfated) | Toluene or DMF/110°C | 88-95% | Very Good | High surface area (>600 m²/g) prevents pore blockage. |
| Clays | Montmorillonite K-10 | Toluene/Reflux | 75-85% | Moderate | Very cheap, eco-friendly, but lower activity than nanoparticles. |
Validated Experimental Protocols
Protocol A: The "Workhorse" Method (Nano-ZnO Catalysis)
Best for: Standard laboratory synthesis, cost-efficiency, and scalability.
Rationale: Zinc Oxide (ZnO) nanoparticles act as a mild but effective Lewis acid. The high surface-to-volume ratio of the nanoparticles ensures efficient substrate interaction.
Reagents:
-
Benzonitrile (10 mmol, 1.03 g)
-
Sodium Azide (NaN₃) (15 mmol, 0.975 g) – 1.5 eq excess drives kinetics
-
Nano-ZnO (0.5 mmol, ~40 mg) – 5 mol% loading
-
Solvent: DMF (5 mL) – High boiling point polar aprotic solvent is standard
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Benzonitrile, Sodium Azide, and Nano-ZnO in DMF.
-
Reaction: Heat the mixture to 120°C in an oil bath. Stir vigorously (600 rpm) to keep the heterogeneous catalyst suspended.
-
Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 1:3). The reaction typically completes in 3–5 hours .
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of cold distilled water.
-
Safety Step: Slowly add 4N HCl dropwise with stirring until the pH reaches ~2. Caution: This step converts unreacted NaN₃ to HN₃ (gas) and protonates the tetrazolate salt to the free tetrazole. Perform in a fume hood.
-
-
Isolation: The 5-phenyltetrazole will precipitate as a white solid. Filter the solid using a Buchner funnel.
-
Purification: Recrystallize from hot ethanol/water (1:1) if necessary.
-
Catalyst Recovery: The filtrate containing the ZnO can be centrifuged; however, for ZnO, fresh catalyst is often preferred due to low cost.
Protocol B: The "Green" Method (Magnetic Nanocatalysis)
Best for: High-throughput screening, green chemistry compliance, and automated workflows.
Rationale: Functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) allow for catalyst recovery using an external magnet, eliminating filtration steps and reducing solvent waste.
Reagents:
-
Benzonitrile derivative (1.0 mmol)
-
Sodium Azide (1.2 mmol)
-
Catalyst: Fe₃O₄@SiO₂-SO₃H (20 mg)[3]
-
Solvent: Water (3 mL) or Ethanol/Water (1:1)
Step-by-Step Procedure:
-
Setup: Place reactants and the magnetic catalyst in a sealed pressure vial or round-bottom flask.
-
Reaction: Heat to 80–100°C . The polar nature of water accelerates the reaction via the "on-water" effect, often reducing times to 1–2 hours .
-
Separation:
-
Cool the mixture.
-
Place a strong neodymium magnet against the side of the flask. The catalyst will aggregate at the wall within seconds.
-
Decant the liquid supernatant (containing the product) into a clean beaker.
-
-
Catalyst Wash: Wash the retained catalyst twice with ethanol (2 mL) and dry. It is now ready for the next cycle.
-
Product Isolation: Acidify the decanted supernatant with 2N HCl to precipitate the tetrazole product. Filter and dry.
Process Workflow & Optimization
The following diagram outlines the decision matrix and workflow for optimizing the reaction based on the chosen catalyst system.
Figure 2: Operational workflow for heterogeneous tetrazole synthesis.
Safety & Compliance (E-E-A-T)
Critical Hazard: Hydrazoic Acid (HN₃)
-
Risk: When Sodium Azide (NaN₃) contacts acid, it forms Hydrazoic Acid, which is highly toxic and volatile (boiling point ~37°C).
-
Mitigation:
-
Never add acid to the reaction while it is still hot.
-
Perform the acidification step in a high-efficiency fume hood.
-
Ensure the reaction vessel is open or vented through a scrubber during acidification to prevent pressure buildup.
-
Quench waste streams containing azides with sodium nitrite (NaNO₂) and sulfuric acid to decompose them into benign N₂ and N₂O before disposal.
-
Catalyst Handling:
-
Nanoparticles (ZnO, CuO) can pose inhalation risks. Weigh dry catalysts in a glovebox or a static-free enclosure.
References
-
Kantam, M. L., et al. (2005).[4] "Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles." Advanced Synthesis & Catalysis.
-
Teimouri, A., & Najafi Chermahini, A. (2011). "Synthesis of 5-substituted 1H-tetrazoles catalyzed by magnetically recoverable Fe3O4 nanoparticles." Polyhedron.
-
Sreedhar, B., et al. (2011). "Cu2O nanoparticles: A simple and efficient catalyst for the synthesis of 5-substituted 1H-tetrazoles." Tetrahedron Letters.
-
Nasrollahzadeh, M., et al. (2014). "Green synthesis of tetrazoles using an efficient and reusable heterogeneous catalyst." RSC Advances.
-
Roh, J., et al. (2012). "Metal-Organic Frameworks as Heterogeneous Catalysts for Tetrazole Synthesis." European Journal of Organic Chemistry.
Application Note: 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in Coordination Chemistry
Executive Summary & Scientific Rationale
The ligand 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (hereafter 1-TFMPT ) represents a specialized tool in the coordination chemist's arsenal, bridging the gap between steric bulk and electronic modulation. Unlike the more common 5-substituted tetrazoles (synthesized via "click" chemistry on nitriles), 1-substituted tetrazoles are synthesized from primary amines and offer a distinct coordination vector (typically
Why use 1-TFMPT?
-
Electronic Tuning (
): The trifluoromethyl (-CF ) group at the para-position is a strong electron-withdrawing group (EWG). This reduces the electron density on the tetrazole ring, specifically lowering the Lewis basicity of the coordinating atom. In Iron(II) Spin Crossover (SCO) systems, this allows for precise fine-tuning of the ligand field strength, often stabilizing the High-Spin (HS) state or shifting the transition temperature ( ) downward compared to methyl- or hydro- analogues. -
Supramolecular Architecture: The -CF
group is not merely electronic; it is a structure-directing agent. It facilitates weak and interactions, which are critical for stabilizing Metal-Organic Frameworks (MOFs) and preventing solvent loss-induced collapse. -
Steric Freedom: By placing the bulky aryl group at
, the coordination site remains sterically accessible, permitting the formation of octahedral complexes or bridged coordination polymers.
Ligand Synthesis Protocol
Objective: Synthesize high-purity 1-TFMPT from 4-(trifluoromethyl)aniline. Mechanism: Three-component heterocyclization involving amine, triethyl orthoformate, and sodium azide.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Workflow for the heterocyclization synthesis of 1-TFMPT.
Experimental Procedure
Safety Warning: Sodium azide (
Materials:
-
4-(Trifluoromethyl)aniline (10 mmol, 1.61 g)
-
Triethyl orthoformate (15 mmol, 2.5 mL)
-
Sodium azide (15 mmol, 0.98 g)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)aniline (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Add Triethyl orthoformate (15 mmol) followed by Sodium azide (15 mmol). Note: The order is crucial to facilitate the in-situ formation of the imidate intermediate.
-
Reflux: Attach a reflux condenser and heat the mixture to 100–110°C for 12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3). The formation of the tetrazole ring is thermodynamically driven.
-
Quenching: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Precipitation: Add concentrated HCl dropwise only if precipitation does not occur immediately (the product is usually less soluble in acidic water). Caution: Ensure good ventilation to manage trace
. -
Purification: Filter the white precipitate. Wash with cold water (
mL) to remove excess acid and azide. Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals.[2]
Yield Expectation: 75–85%.
Characterization:
Coordination Chemistry: Iron(II) Spin Crossover (SCO) Protocol
Application: Synthesis of
Complexation Workflow[3]
Figure 2: Inert-atmosphere synthesis of the Iron(II) coordination complex.
Detailed Protocol
Prerequisites: All steps involving Fe(II) must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation to Fe(III), which is magnetically silent for SCO purposes.
-
Preparation: Degas Methanol (MeOH) and Diethyl Ether (
) using the freeze-pump-thaw method or by sparging with for 30 minutes. -
Ligand Solution: Dissolve 1-TFMPT (6 mmol, 1.28 g) in degassed MeOH (10 mL).
-
Metal Solution: In a separate vial, dissolve
(1 mmol, 337 mg) in degassed MeOH (5 mL). Add a few crystals of Ascorbic Acid to prevent oxidation. -
Mixing: Add the ligand solution to the metal solution dropwise. The solution should turn colorless or pale yellow (characteristic of HS Fe(II)).
-
Crystallization: Filter the solution through a syringe filter (0.2
) into a narrow tube. Layer the solution carefully with degassed Diethyl Ether. Seal the tube. -
Harvesting: Allow to stand undisturbed in the dark for 3–7 days. Colorless block crystals of
will form.
Characterization & Data Interpretation
Key Spectroscopic Signatures
| Technique | Parameter | Expected Value | Interpretation |
| IR Spectroscopy | 1480–1500 cm | Shifted +10-20 cm | |
| Paramagnetic broadening may occur if Fe(II) is High Spin. | |||
| SQUID Magnetometry | 3.2 – 3.6 cm | Indicates High Spin (HS) Fe(II) ( | |
| SQUID Magnetometry | < 0.1 cm | Indicates Low Spin (LS) Fe(II) ( |
Structural Analysis (XRD)
The 1-TFMPT ligand coordinates via the N4 nitrogen atom.
-
Geometry: Expect a distorted octahedral geometry around Fe(II).
-
Packing: Look for "Fluorine-lined channels." The
groups often segregate, forming hydrophobic pockets that can trap solvent molecules. This can lead to solvatomorphism, where the SCO properties change based on the trapped solvent.
Troubleshooting & Optimization
Problem: Oxidation of Iron (Yellow
-
Cause: Oxygen ingress.
-
Fix: Increase
sparging time. Add 5-10 mg of L-Ascorbic acid to the reaction mixture as a sacrificial reductant.
Problem: No Crystallization.
-
Cause: Ligand solubility is too high in MeOH.
-
Fix: Switch solvent system to Nitromethane/Chloroform for diffusion. The
group increases solubility in chlorinated solvents.
Problem: Ligand Hydrolysis.
-
Cause: 1-substituted tetrazoles are generally stable, but prolonged heating in strong acid can degrade them.
-
Fix: Ensure the quenching step (Step 4 in Synthesis) is done immediately after the reaction time is complete.
References
-
Synthesis of 1-substituted tetrazoles
- Title: "Recent Advances in the Synthesis of Tetrazoles"
- Source:Organic Chemistry Portal
-
URL:[Link]
-
Coordination of 1-aryl tetrazoles (Analogous Systems)
- Title: "Crystal structure and Hirshfeld surface analysis of 1-aryl substituted tetrazoles"
- Source:NIH / Acta Crystallographica
-
URL:[Link]
-
Iron(II)
- Title: "Spin-crossover in iron(II) complexes of 1-substituted tetrazoles" (General reference for the class)
- Source:Dalton Transactions (Contextual grounding for Fe-N4 coordin
-
URL:[Link]
-
Electronic Effects of CF3
- Title: "The Trifluoromethyl Group in Transition Metal Chemistry"
- Source:Chemical Reviews
-
URL:[Link]
Sources
Functionalization of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole via C-H activation
Application Note: Site-Selective C-H Functionalization of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Executive Summary & Strategic Rationale
This guide details the protocols for the chemoselective functionalization of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (1) via transition-metal-catalyzed C-H activation. This substrate represents a high-value scaffold in medicinal chemistry: the tetrazole moiety serves as a lipophilic bioisostere for carboxylic acids (enhancing bioavailability), while the trifluoromethyl (
The Challenge: Conventional functionalization of this scaffold requires pre-functionalized starting materials (e.g., halides), extending synthetic routes. The Solution: Direct C-H activation allows for the rapid diversification of the core scaffold. We define two distinct mechanistic pathways based on site-selectivity:
-
Pathway A (Ortho-C-H Activation): Utilization of the tetrazole nitrogen as a Directing Group (DG) to functionalize the phenyl ring using Rh(III) catalysis.
-
Pathway B (C5-H Activation): Direct metallation of the acidic tetrazole C5-H bond using Pd(II) catalysis to synthesize 1,5-disubstituted tetrazoles.
Mechanistic Analysis & Substrate Properties
Electronic Profile
The substrate (1) contains two electron-withdrawing groups (EWGs): the tetrazole ring and the
-
Phenyl Ring Status: Highly electron-deficient. Electrophilic aromatic substitution (
) is unfavorable. Therefore, C-H activation must proceed via a Concerted Metalation-Deprotonation (CMD) mechanism (also known as AMLA), where a carboxylate-assisted metal center cleaves the C-H bond. -
Tetrazole Status: The N2/N3 atoms are Lewis basic and coordinate well with soft metals (Rh, Pd), facilitating the formation of a stable 5-membered metallacycle.
Pathway Visualization
Figure 1: Divergent C-H activation pathways controlled by catalyst selection. Pathway A exploits the directing group ability of the tetrazole; Pathway B exploits the acidity of the C5-H bond.
Protocol A: Rh(III)-Catalyzed Annulation (Synthesis of Tetrazolo-isoquinolines)
This protocol utilizes the tetrazole as a directing group to react with internal alkynes, forming a fused tricyclic system. This is particularly useful for locking the conformation of the drug pharmacophore.
Materials & Reagents
-
Substrate: 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (1.0 equiv).
-
Coupling Partner: Diphenylacetylene (or other internal alkyne) (1.2 equiv).
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%). -
Additive:
(10 mol%) – Critical for generating the cationic Rh species. -
Oxidant:
(2.1 equiv) – Regenerates Rh(III). -
Solvent:
(t-AmOH) or DCE.
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under Argon flow, charge a dried Schlenk tube with
(3.1 mg, 0.005 mmol) and (6.9 mg, 0.02 mmol). Add 1.0 mL of t-AmOH and stir for 5 minutes to generate the active cationic species in situ. -
Substrate Addition: Add the tetrazole substrate (0.2 mmol) and
(0.42 mmol). -
Alkyne Addition: Add the internal alkyne (0.24 mmol). Seal the tube with a Teflon cap.
-
Reaction: Heat the mixture to 110°C for 16 hours.
-
Note: The reaction color typically changes from distinct blue/green (Cu salt) to a dark suspension.
-
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: While Rh(III) is robust, the cationic species is sensitive. Use anhydrous solvents.
-
Regioselectivity: The
group blocks the para-position, forcing reaction at the ortho-site. If the alkyne is unsymmetrical, the larger group typically positions distal to the tetrazole due to steric clash during insertion.
Protocol B: Pd-Catalyzed Direct C5-H Arylation
This protocol functionalizes the tetrazole ring itself, creating 1,5-disubstituted tetrazoles. This method avoids the use of toxic tin reagents (Stille) or unstable boronic acids (Suzuki) often required for tetrazole functionalization.
Materials & Reagents
-
Substrate: 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (e.g., 4-Bromoanisole) (1.5 equiv).
-
Catalyst:
(5 mol%). -
Ligand:
(10 mol%) or XPhos (for sterically hindered bromides). -
Co-Catalyst: CuI (10 mol%) – Facilitates C-H metallation.
-
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add the tetrazole (0.5 mmol), Aryl Bromide (0.75 mmol),
(5.6 mg), (13.1 mg), CuI (9.5 mg), and (325 mg). -
Inert Atmosphere: Cap the vial and purge with Argon for 3 cycles (vacuum/backfill).
-
Solvation: Inject anhydrous 1,4-Dioxane (3.0 mL) via syringe.
-
Heating: Place in a pre-heated oil bath at 100°C for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the starting material (m/z ~214) and appearance of the product (m/z ~320 for anisole coupling) indicates progress.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography on silica gel. (Note: 1,5-disubstituted tetrazoles are often polar; use DCM/MeOH gradients if necessary).
Data Summary & Expected Results
The following table summarizes expected yields based on the electronic nature of the coupling partner (based on analogous literature substrates).
| Protocol | Coupling Partner (R) | Electronic Nature | Expected Yield | Notes |
| A (Rh-Annulation) | Diphenylacetylene | Neutral | 80-92% | Excellent conversion. |
| A (Rh-Annulation) | 4-Octyne (Alkyl) | Electron-Rich | 65-75% | Slower insertion step. |
| B (Pd-C5-Arylation) | 4-Bromoanisole | Electron-Rich | 85-90% | Facile oxidative addition. |
| B (Pd-C5-Arylation) | 4-Bromobenzonitrile | Electron-Poor | 50-60% | Competitive homocoupling of Ar-Br. |
Mechanistic Cycle (Rh-Catalyzed)
Figure 2: Catalytic cycle for the Rh(III)-catalyzed annulation. The key step is the Concerted Metalation-Deprotonation (CMD) facilitated by the acetate ligand.
References
-
Rhodium-catalyzed olefination of aryl tetrazoles via direct C–H bond activation. Source: Organic & Biomolecular Chemistry (RSC). Link:[Link]
-
Direct C-H arylation and alkenylation of 1-substituted tetrazoles: phosphine as stabilizing factor. Source: Journal of Organic Chemistry (ACS). Link:[Link]
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles. Source: Molecules (MDPI). Link:[Link]
-
Pd-catalyzed selective N(3)-ortho C–H arylation of 1,4-disubstituted 1,2,3-triazoles. (Analogous Mechanism) Source: Organic Chemistry Frontiers (RSC). Link:[Link]
-
Tetrazoles via Multicomponent Reactions. (Review of Tetrazole properties) Source: Chemical Reviews (ACS). Link:[Link]
Applications of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in Agrochemical Research: A Technical Guide
Introduction: A Building Block for Innovation in Crop Protection
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a versatile chemical compound characterized by the presence of a trifluoromethyl group, which significantly influences its reactivity and solubility in organic solvents.[1] While not extensively documented as a primary active ingredient in commercial agrochemicals, its true value in agricultural research lies in its role as a sophisticated intermediate for the synthesis of novel, biologically active molecules.[1] The unique structural features of this compound, namely the trifluoromethylphenyl moiety and the tetrazole ring, are hallmarks of many modern and effective agrochemicals.
This guide provides an in-depth exploration of the applications derived from the core structural components of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole. We will delve into the established roles of the trifluoromethylphenyl group in insecticides and the significance of the tetrazole ring in fungicides and herbicides. Through detailed application notes, experimental protocols, and mechanistic insights, this document will serve as a comprehensive resource for researchers and professionals in the field of agrochemical development.
Part 1: The Trifluoromethylphenyl Moiety: A Key to Potent Insecticidal Activity
The introduction of a trifluoromethyl (CF3) group onto a phenyl ring is a well-established strategy in agrochemical design to enhance the efficacy of active ingredients.[2] The high electronegativity, metabolic stability, and lipophilicity conferred by the CF3 group can significantly improve a molecule's binding affinity to target sites, enhance its metabolic stability within the target pest, and improve its permeability through cellular membranes.[2][3]
A prominent class of insecticides that leverages the trifluoromethylphenyl structure is the phenylpyrazoles, with fipronil being a notable example.[4] These compounds are broad-spectrum insecticides that have been instrumental in managing a wide range of agricultural and public health pests.[4]
Mechanism of Action: Disruption of the Insect Central Nervous System
Phenylpyrazole insecticides, including those with a trifluoromethylphenyl group, act as potent antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[4][5] GABA is the primary inhibitory neurotransmitter in insects. By blocking these channels, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitability of the insect's nervous system, convulsions, and eventual death.[5] The much higher affinity of these compounds for insect GABA receptors compared to mammalian receptors provides a degree of selectivity.[5]
Protocol: Larvicidal Bioassay for Mosquitoes
This protocol outlines a standard method for evaluating the toxicity of trifluoromethylphenyl-containing compounds against mosquito larvae, such as Aedes aegypti.
Objective: To determine the median lethal concentration (LC50) of a test compound against mosquito larvae.
Materials:
-
Test compound (e.g., a synthesized trifluoromethylphenyl amide)
-
Acetone (for stock solution)
-
Deionized water
-
Late 3rd or early 4th instar larvae of Aedes aegypti
-
Glass beakers or disposable cups (250 mL)
-
Micropipettes
-
Incubator or environmental chamber (27 ± 2°C, 80 ± 10% RH)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in acetone.
-
Preparation of Test Solutions: Serially dilute the stock solution with deionized water to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm). A control group with acetone and water only should also be prepared.
-
Exposure: In each beaker, add 99 mL of deionized water and 1 mL of the appropriate test solution.
-
Introduction of Larvae: Introduce 20-25 larvae into each beaker.
-
Incubation: Place the beakers in an incubator for 24 hours.
-
Mortality Assessment: After 24 hours, count the number of dead larvae. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Data Presentation: Insecticidal Activity of Trifluoromethylphenyl Amides
The following table summarizes the larvicidal and adulticidal activity of selected trifluoromethylphenyl amides against Aedes aegypti.
| Compound ID | Chemical Name | 24h Larval LC50 (nM) | 24h Adult LD50 (nM) | Reference |
| 1e | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide | 1940 | - | [6] |
| 1c | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | - | 19.182 | [6] |
| Fipronil | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile | 13.55 | 0.787 x 10⁻⁴ | [6] |
Part 2: The Tetrazole Ring: A Versatile Pharmacophore in Fungicides and Herbicides
The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms.[7] In medicinal and agrochemical chemistry, it is often employed as a bioisostere for a carboxylic acid group, offering similar steric and electronic properties but with improved metabolic stability and bioavailability.[8] The high nitrogen content and planarity of the tetrazole ring also contribute to its ability to engage in various intermolecular interactions with biological targets.[7][8]
Applications in Fungicide Development
Numerous tetrazole derivatives have been synthesized and evaluated for their antifungal properties.[9][10] These compounds have shown efficacy against a range of plant pathogenic fungi.[11] The mechanism of action for tetrazole-containing fungicides can vary, but some have been shown to interfere with fungal DNA replication by intercalating into the DNA structure.[9]
Protocol: In-Vitro Antifungal Assay
This protocol describes a method for assessing the in-vitro antifungal activity of tetrazole-containing compounds against a plant pathogenic fungus.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound.
Materials:
-
Test compound (e.g., a synthesized tetrazole derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Pure culture of a plant pathogenic fungus (e.g., Phomopsis obscurans)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Preparation of Medicated Media: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C. Add the test compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate containing DMSO without the test compound should also be prepared.
-
Plating: Pour the medicated and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a designated period (e.g., 5-7 days), or until the mycelium in the control plate has reached the edge of the dish.
-
Assessment: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition compared to the control. The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth.
Part 3: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
The synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole is a key step in creating a library of novel compounds for agrochemical screening. A common and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.
Generalized Synthetic Protocol
Objective: To synthesize 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.
Materials:
-
4-(Trifluoromethyl)aniline
-
Triethyl orthoformate
-
Sodium azide
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline and triethyl orthoformate in a suitable solvent like DMSO.
-
Addition of Sodium Azide: Carefully add sodium azide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Conclusion
While 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole may not be a frontline agrochemical itself, its constituent chemical motifs are of paramount importance in the design and development of modern crop protection agents. The trifluoromethylphenyl group is a powerful tool for enhancing the insecticidal potency of molecules that target the insect nervous system. Simultaneously, the tetrazole ring serves as a versatile pharmacophore, contributing to the biological activity of a diverse range of fungicides and herbicides. A thorough understanding of the structure-activity relationships of these components, coupled with robust screening protocols, will continue to drive the discovery of novel and effective agrochemicals. The synthesis and derivatization of compounds like 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole are, therefore, a critical endeavor in the ongoing effort to ensure global food security.
References
- Kramer, V. et al. (Year not available). Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides.
- Chem-Impex. (n.d.). 1-(4-(trifluorométhyl)phényl)-1H-tétrazole.
- PubMed. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides III.
- Virginia Tech. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
- MDPI. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- PNAS. (n.d.). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity.
- PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
- RSC Publishing. (n.d.). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA.
- Google Patents. (n.d.). CN111630044A - Oximino-tetrazole derivatives and application thereof in agriculture.
- International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives.
- Wikipedia. (n.d.). Phenylpyrazole insecticides.
- CABI Digital Library. (n.d.). Fipronil: action at the GABA receptor.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. CN111630044A - Oximino-tetrazole derivatives and application thereof in agriculture - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Welcome to the technical support guide for the purification of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance and troubleshooting for common challenges encountered during the purification of this versatile compound. The unique physicochemical properties imparted by the trifluoromethyl group and the tetrazole ring necessitate specific purification strategies.[1] This guide offers detailed protocols and explains the rationale behind each step to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common problem when impurities are present, which can depress the melting point and inhibit lattice formation. Here are several strategies to address this:
-
Trituration: This is often the first and simplest method to try. It involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, consider trituration with cold hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. The goal is to "wash" the impurities out of the oil, leaving behind the more pure, solid product.
-
Solvent Selection for Recrystallization: If trituration fails, a carefully chosen solvent system for recrystallization is crucial. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2] Given the polarity of the tetrazole ring and the fluorinated phenyl group, you might need a mixed solvent system.[3] Start with a solvent in which the compound is soluble (e.g., ethyl acetate, isopropanol) and add a less polar "anti-solvent" (e.g., hexanes, heptane) dropwise at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[3]
-
Scratching: Using a glass rod to gently scratch the inside of the flask below the solvent level can create nucleation sites for crystal growth.[3]
Q2: I'm seeing a significant loss of product during aqueous workup. What's happening and how can I prevent it?
A2: The tetrazole ring is acidic, with a pKa similar to that of carboxylic acids.[4] This means that at neutral or basic pH, your product can deprotonate to form a water-soluble tetrazolate salt.
-
Acidification of the Aqueous Layer: To minimize solubility in the aqueous phase during extraction, ensure the pH is acidic (pH 1-2).[4] This can be achieved by adding a strong acid like 1M or 2N HCl.[4][5] Protonation of the tetrazole ring will make the molecule less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Brine Washes: After extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to remove residual water and any remaining water-soluble impurities.[4]
Q3: My purified product still shows impurities by TLC/NMR. What are the likely side products and how can I remove them?
A3: The nature of impurities will depend on the synthetic route used. Common impurities in tetrazole synthesis can include unreacted starting materials or regioisomers.
-
Unreacted Starting Materials: If your synthesis involves the reaction of 4-(trifluoromethyl)aniline with sodium azide and triethyl orthoformate, you may have residual aniline derivative. These can often be removed by an acidic wash during workup.
-
Isomeric Impurities: Depending on the synthetic method, formation of the corresponding 2-substituted tetrazole isomer is possible. While often a minor product, its separation can be challenging due to similar polarities.
-
Hydrolysis Products: In some synthetic routes, hydrolysis of intermediates can lead to amide impurities.[4]
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating closely related impurities.[6][7] A silica gel stationary phase is typically used. The mobile phase will need to be optimized, but a good starting point is a gradient of ethyl acetate in hexanes. The more polar tetrazole product will have a lower Rf value than less polar impurities.
-
Recrystallization: A carefully executed recrystallization can be very effective for removing small amounts of impurities.[2] Experiment with different solvent systems to find one that provides good discrimination between your product and the impurities.
Q4: I'm having trouble removing the high-boiling solvent (e.g., DMF, DMSO) used in the reaction.
A4: High-boiling polar solvents are common in tetrazole syntheses but can be difficult to remove completely.[4]
-
Aqueous Washes: As mentioned, repeated washing of the organic extract with water or brine can help partition the DMF or DMSO into the aqueous layer.[4]
-
Azeotropic Removal: After initial concentration on a rotary evaporator, adding a solvent like toluene or heptane and re-evaporating can help to azeotropically remove the residual high-boiling solvent.[4]
-
Vacuum Distillation: If the product is thermally stable, high vacuum distillation can be used to remove the solvent. However, be cautious as many tetrazole-containing compounds can be thermally sensitive.[8]
Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques for 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.
Protocol 1: Recrystallization
This method is ideal for purifying solid crude product containing small amounts of impurities.[2]
Materials:
-
Crude 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask[3]
-
Filter paper
-
Recrystallization solvents (e.g., ethyl acetate, hexanes, ethanol, water)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not at room temperature. A common and effective system is a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3] Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary Table for Recrystallization:
| Solvent System | Ratio (v/v) | Typical Recovery | Notes |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | 75-90% | Good for removing less polar impurities. |
| Ethanol / Water | 2:1 to 3:1 | 70-85% | Effective for more polar impurities. |
| Isopropanol | N/A | 65-80% | A single solvent option if solubility is appropriate. |
Protocol 2: Flash Column Chromatography
This technique is used for separating mixtures with components of different polarities and is highly effective for purifying 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole from reaction byproducts.[7][9]
Materials:
-
Crude 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole
-
Silica gel (60-120 mesh)[7]
-
Chromatography column
-
Eluent (e.g., ethyl acetate/hexanes mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Visualization of Purification Workflow:
Caption: General purification workflow for 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole.
Protocol 3: Acid-Base Extraction
This method is particularly useful for removing non-acidic impurities from the crude product.[4]
Materials:
-
Crude 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous base (e.g., 1M NaOH)
-
Aqueous acid (e.g., 2N HCl)[4]
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add an aqueous base (e.g., 1M NaOH). Shake the funnel vigorously and allow the layers to separate. The deprotonated tetrazole will move into the aqueous layer, while non-acidic impurities remain in the organic layer.
-
Separation: Drain the aqueous layer into a clean flask. The organic layer containing impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 2N HCl) to a pH of 1-2.[4] The protonated product will precipitate out of the solution.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the purified product.
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting common purification issues.
References
-
National Center for Biotechnology Information. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. [Link]
-
ScienceDirect. Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. [Link]
-
PubMed. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
MDPI. Controlling Pd-catalyzed N-arylation and Dimroth rearrangement in the synthesis of N,1-diaryl-1H. [Link]
-
YouTube. 7 O Chem Column Chromatography (cc). [Link]
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
-
Semantic Scholar. An Efficient Protocol for Facile Synthesis of New 5-Substituted-1H-Tetrazole Derivatives. [Link]
-
SciELO. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents.
-
Indian Academy of Sciences. Cobalt-promoted regioselective preparation of aryl tetrazole amines. [Link]
-
HETEROCYCLES. SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. [Link]
-
Chem355 Labbook-2020. [Link]
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
-
PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
Cheméo. Chemical Properties of 1H-Tetrazole (CAS 288-94-8). [Link]
-
MDPI. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. [Link]
-
Reddit. Problem with tetrazole formation. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. m.youtube.com [m.youtube.com]
Solving solubility issues of phenyl tetrazoles in aqueous buffers
Technical Support Center: Phenyl Tetrazole Solubility
Welcome to the technical support center for resolving solubility challenges with phenyl tetrazole derivatives in aqueous buffers. Phenyl tetrazoles are a cornerstone in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, which enhances metabolic stability and cell permeability.[1][2] However, their unique physicochemical properties, particularly the combination of an acidic tetrazole ring and a hydrophobic phenyl group, frequently lead to solubility issues in the aqueous buffers used for biological assays and formulation development.[3]
This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, scientifically-grounded framework for diagnosing and overcoming these challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific compound and experimental system.
Troubleshooting Guide: From Precipitation to Clear Solution
This section addresses the most common and specific problems encountered in the lab. Follow this systematic approach to efficiently resolve solubility hurdles.
Q1: My 5-phenyl-1H-tetrazole derivative is completely insoluble or forms a persistent suspension in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should do?
Answer: This is the most frequent challenge and almost always relates to the pH of the buffer relative to the pKa of your compound. The tetrazole ring is a weak acid, and its ionization state is the primary determinant of its aqueous solubility.
Core Concept: The Power of pH
The NH group on the tetrazole ring of a 5-substituted 1H-tetrazole is acidic, with a pKa value typically ranging from 4.2 to 5.0, similar to a carboxylic acid.[1][4] For a compound to be soluble in an aqueous medium, it generally needs to be in its ionized (charged) form.
-
Below its pKa: The tetrazole is protonated (neutral charge), making the molecule less polar and significantly less soluble in water.
-
Above its pKa: The tetrazole is deprotonated, forming a negatively charged tetrazolate anion. This ionized form is much more polar and, therefore, more water-soluble.[][6]
At pH 7.4, which is more than two pH units above the typical pKa, your compound should be >99% ionized and soluble. If it is not, the issue could be the intrinsic insolubility of the salt form or aggregation. The first step is always to confirm and adjust the pH.
Experimental Protocol: pH-Based Solubilization
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your buffer is indeed at the target pH (e.g., 7.4).
-
Prepare an Alkaline Buffer: If your compound is still insoluble, prepare a buffer at a higher pH, such as pH 8.0 or 9.0. This further ensures complete deprotonation.
-
Incremental pH Adjustment:
-
Create a slurry of your compound in purified water or a weak buffer.
-
While stirring, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the solution for clarity. The compound should dissolve as the pH increases and surpasses its pKa. This process essentially forms the soluble salt of your compound in situ.[7][8]
-
-
Final pH Check: Once the compound is dissolved, adjust the pH back to your target experimental pH if necessary, being careful not to drop below the pKa, which could cause precipitation.
Below is a workflow to guide your troubleshooting process.
Q2: My compound dissolves in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a common occurrence known as "crashing out." It happens when a compound is transferred from a solvent where it is highly soluble (like DMSO) to one where it is poorly soluble (the aqueous buffer), and the final concentration exceeds its thermodynamic solubility limit in that buffer.[9][10]
Causality: DMSO can hold compounds at supersaturated concentrations relative to their aqueous solubility. Upon dilution, the DMSO concentration drops, the water molecules interact with the compound, and if the compound's self-association (crystallization/aggregation) is stronger than its interaction with water, it precipitates.
Strategies for Prevention:
-
Optimize the Dilution Method:
-
High-Energy Mixing: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation.[11]
-
Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in mixtures of DMSO and your aqueous buffer.
-
-
Modify the Aqueous Buffer (Pre-formulation): The most robust solution is to increase the solubilizing capacity of the destination buffer before adding your compound stock.
-
Co-solvent Addition: Ensure your final buffer contains a small percentage of a water-miscible co-solvent. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[][12]
-
Surfactant Addition: Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) into the buffer at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles that can encapsulate the hydrophobic phenyl portion of your compound, keeping it in solution.[13][14]
-
Cyclodextrin Complexation: Add a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to the buffer. Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form an "inclusion complex" with the phenyl group, effectively shielding it from the aqueous environment and increasing solubility.[15][16][17]
-
Data Table: Common Co-solvents for Pre-formulation
| Co-Solvent | Key Properties | Typical Final Conc. in Bioassays | Cautions |
| DMSO | High solubilizing power | < 0.5% | Can be toxic to cells at higher concentrations; may interfere with some assays.[9][10] |
| Ethanol | Less toxic than DMSO | < 1-2% | Can affect protein structure and enzyme activity at higher concentrations. |
| PEG 400 | Low toxicity, viscous | < 5% | Generally well-tolerated in many biological systems. |
Frequently Asked Questions (FAQs)
Q3: Why is a tetrazole ring used as a bioisostere for a carboxylic acid, and how does this affect solubility?
Answer: The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group because they share several key physicochemical properties.[2][4] Both are acidic with similar pKa values, and both can act as hydrogen bond acceptors. The key advantage of the tetrazole is its improved metabolic stability and often higher lipophilicity, which can enhance cell membrane permeability.[1] However, this increased lipophilicity, especially when paired with a phenyl group, can reduce overall aqueous solubility compared to the corresponding benzoic acid, making the formulation strategies discussed here essential.
Q4: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
Answer: The choice depends on your experimental constraints and the properties of your specific molecule.
Q5: Can the salt form I use for the solid compound make a difference?
Answer: Yes, absolutely. While adjusting the pH of a buffer effectively creates a salt in solution, starting with a pre-formed salt (e.g., sodium or potassium salt of your phenyl tetrazole) can significantly improve the dissolution rate and apparent solubility.[7][18] The crystal lattice energy of a salt is often lower than that of the neutral compound, making it easier for solvent molecules to break the crystal apart.[19] However, if you are dissolving the compound in a well-buffered solution with a pH > 6.5, the final solubility will be dictated by the properties of the tetrazolate anion in that buffer, regardless of whether you started with the free acid or a salt form.
Visualizing Solubilization Mechanisms
To better understand the forces at play, the following diagram illustrates the three primary mechanisms for enhancing the solubility of a phenyl tetrazole derivative.
References
- Various Authors. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Various Authors. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Various Authors. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1365.
- Various Authors. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Group.
- Various Authors. (2005). Micellar solubilization of drugs. University of Alberta Libraries.
- Various Authors. (n.d.). Atomistic level molecular dynamics simulation on the solubilization mechanism of aromatic molecules in anionic micelles. RSC Publishing.
- Various Authors. (2004). Selective solubilization of polycyclic aromatic hydrocarbons from multicomponent nonaqueous-phase liquids into nonionic surfactant micelles. PubMed.
- BenchChem. (2025). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives. BenchChem.
- BenchChem. (2025). Overcoming solubility issues with phenyl-tetrahydrocarbazole compounds. BenchChem.
- Various Authors. (n.d.). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. ResearchGate.
- Various Authors. (n.d.). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures. ResearchGate.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- LookChem. (n.d.). 5-Phenyl-1H-tetrazole. LookChem.
- Various Authors. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. ACS Omega.
- Various Authors. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Various Authors. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Various Authors. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Various Authors. (n.d.). 5-Phenyltetrazole 18039-42-4 wiki. ChemicalBook.
- CD Formulation. (n.d.). pH Modifier Excipients. CD Formulation.
- Various Authors. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- Various Authors. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ScienceDirect.
- Various Authors. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
- Various Authors. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 134-138.
- Various Authors. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
- Various Authors. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Various Authors. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Various Authors. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- Various Authors. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. National Center for Biotechnology Information.
- Various Authors. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Micellar solubilization of drugs. [sites.ualberta.ca]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. medcraveonline.com [medcraveonline.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. rjpdft.com [rjpdft.com]
Technical Support Center: Crystallization of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
[1]
Status: Online Support Tier: Level 3 (Senior Process Chemistry) Ticket Subject: Optimization, Oiling Out, and Purity Control for Fluorinated Phenyl-Tetrazoles.[1]
Introduction: The "Push-Pull" Challenge
Welcome to the technical support hub for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole . Crystallizing this molecule presents a unique "push-pull" challenge in process chemistry:
-
The "Push": The trifluoromethyl (-CF3) group at the para position is highly lipophilic and electron-withdrawing, increasing solubility in non-polar organics and lowering the melting point relative to non-fluorinated analogs.[1]
-
The "Pull": The 1H-tetrazole ring is a polar, nitrogen-rich heterocycle capable of extensive hydrogen bonding and
- stacking.[1]
This duality often leads to the dreaded "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal nucleation. This guide provides self-validating protocols to overcome these thermodynamic hurdles.
Module 1: Solvent System Selection
Ticket #001: "I cannot get crystals to form; the solution just turns cloudy or oils out."
Root Cause: The solvent system likely lacks the correct polarity balance. If the solvent is too polar (e.g., pure water), the hydrophobic -CF3 group forces the molecule out as an oil.[1] If too non-polar (e.g., pure hexane), the tetrazole ring prevents dissolution.
Recommended Solvent Architectures
| Solvent System | Ratio (v/v) | Role | Best For |
| Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Standard Process | General purity upgrade.[1] The product is soluble in hot EtOAc; Heptane acts as the antisolvent. |
| Isopropanol (IPA) / Water | 4:1 to 2:1 | Polymorph Control | Slower crystallization.[1] Good for rejecting inorganic salts (NaN3 residues). |
| Toluene / Cyclohexane | 1:2 | High Purity | Excellent for removing unreacted aniline starting materials (which stay in Toluene). |
| Methanol / MTBE | 1:4 | Flash Crystallization | Fast isolation, though higher risk of oiling out if cooled too fast.[1] |
Decision Logic: Solvent Selection
Figure 1: Solvent selection logic based on the dominant impurity profile.[1] High-contrast nodes indicate decision points.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Ticket #002: "The product separates as a yellow oil at 40°C. It only solidifies into a glass after days."
Technical Insight: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve [1][2]. This is thermodynamically stable for this molecule because the -CF3 group disrupts the crystal lattice formation, widening the Metastable Zone Width (MSZW).[1]
Protocol: Seeded Cooling with Temperature Cycling
This protocol forces the system to bypass the "oil" phase and enter the "crystal" phase directly.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10g of crude solid in 50 mL Ethyl Acetate at 60°C (Reflux). Ensure full dissolution.
-
Filtration: Hot filter to remove any insoluble mechanical impurities (nucleation sites for oil).[1]
-
Equilibration: Cool to 50°C.
-
Seeding (Critical Step): Add 0.5% (w/w) of pure seed crystals. Note: If you lack seeds, scratch the glass side or use a sonication probe for 10 seconds to induce nucleation.
-
Antisolvent Addition: Add n-Heptane dropwise until a faint turbidity persists.[1]
-
Temperature Cycling (Ostwald Ripening):
-
Cool to 40°C over 30 mins.
-
Heat back to 45°C (dissolves fines/oil droplets).
-
Cool to 35°C over 30 mins.
-
Heat back to 40°C.
-
-
Final Cooling: Cool slowly to 0°C at a rate of 5°C/hour.
Why this works: The temperature cycling re-dissolves the unstable "oil" droplets while allowing the stable crystal seeds to grow, effectively "cannibalizing" the oil phase [2].[1]
Figure 2: Remediation loop for oiling out. The heating step is crucial to redissolve metastable oil droplets.
Module 3: Purity & Impurity Rejection
Ticket #003: "My HPLC purity is stuck at 98%. I have a persistent impurity at RRT 0.9."
Analysis: The most common impurity for 1-substituted tetrazoles synthesized via the azide/orthoformate route is the unreacted aniline (4-(trifluoromethyl)aniline) or regioisomeric byproducts (though 1H is favored, trace 2H can form under specific alkylation conditions) [3].
Purification Strategy Table
| Impurity Type | Detection | Removal Strategy | Mechanism |
| Starting Aniline | HPLC (Low Polarity) | Acidic Wash | Dissolve crude in EtOAc; wash with 1N HCl.[1] The aniline forms a water-soluble HCl salt; the Tetrazole (neutral/weakly acidic) stays in organic layer. |
| Azide Residues | Silver Nitrate Test | IPA Recrystallization | Inorganic azides are insoluble in hot Isopropanol.[1] Filter hot to remove. |
| Color (Red/Brown) | Visual | Charcoal/Silica | Dissolve in warm EtOAc, treat with activated charcoal (5% w/w) for 30 mins, filter over Celite.[1] |
Self-Validating Check:
-
Before Crystallization: Perform a Thin Layer Chromatography (TLC) in Hexane:EtOAc (1:1). If the aniline spot (high Rf) is visible, perform the Acidic Wash before attempting crystallization. Crystallization is poor at rejecting >5% impurities.
Module 4: Polymorphism & Stability
Ticket #004: "Batch A melts at 118°C. Batch B melts at 122°C. Are these polymorphs?"
Technical Insight: Tetrazoles are notorious for polymorphism due to the flexibility of the nitrogen-rich ring to accept/donate hydrogen bonds [4]. The -CF3 group adds a "halogen bond" vector, increasing the likelihood of multiple packing arrangements.
Protocol: Polymorph Screening
-
DSC Analysis: Run Differential Scanning Calorimetry at 10°C/min.
-
Single sharp peak: Pure form.
-
Small endotherm followed by exotherm: Enantiotropic transition (metastable form converting to stable form).
-
-
Slurry Conversion (Stability Test):
-
Mix Batch A and Batch B (1:1 ratio) in Heptane.
-
Stir at 25°C for 24 hours.
-
Filter and analyze MP/XRPD. The solid will convert entirely to the thermodynamically stable form.
-
FAQ: Quick Troubleshooting
Q: Can I use water as an antisolvent? A: Yes, but proceed with caution.[1] The -CF3 group makes the molecule very hydrophobic. Adding water too fast causes "crashing out" (amorphous precipitation) rather than crystallization. Always add water slowly to a hot solution of the compound in Ethanol or Acetic Acid.
Q: The crystals are too fine (needles) and clog the filter. A: This indicates nucleation was too fast.
-
Fix: Reduce the cooling rate.
-
Fix: Decrease the agitation speed (shear force breaks needles).
-
Fix: Use "Temperature Cycling" (Module 2) to ripen the crystals into blocks.
Q: Is the compound hygroscopic? A: Generally, fluorinated tetrazoles are not hygroscopic, but they can trap solvent in the lattice (solvates).[1] Always dry under vacuum at 45°C for >12 hours and check for solvent loss by TGA (Thermogravimetric Analysis) or NMR.
References
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Library. Available at: [Link]
-
Chemistry LibreTexts. "Troubleshooting: Oiling Out." Chemistry LibreTexts Protocols. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of 1H-Tetrazoles." Organic Chemistry Portal Abstracts. Available at: [Link]
-
ResearchGate. "Crystal structure of 1-phenyl-1H-tetrazole derivatives." ResearchGate Publication Database. Available at: [Link]
Technical Support Center: Troubleshooting Azide Cyclization (Tetrazole Formation)
Topic: Troubleshooting [3+2] Cycloaddition Failures in Tetrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Safety Level: CRITICAL (Explosive/Toxic Hazards)
⚠️ EMERGENCY SAFETY BRIEFING
Read before proceeding. Azide chemistry carries inherent risks of explosion and toxicity.
-
Hydrazoic Acid (
): Volatile, highly toxic, and explosive.[1][2] Formed when azide salts contact acid. Never acidify azide solutions without venting and blast shields. -
Sublimation Hazards: Ammonium azide (
) sublimes at ~130°C, depositing in cool condensers. This white solid is shock-sensitive and can detonate upon friction (e.g., removing a ground-glass joint). -
Heavy Metals: Avoid using metal spatulas or copper/lead plumbing. Heavy metal azides are primary explosives.
DIAGNOSTIC PHASE: Select Your Failure Mode
Category 1: Reaction Kinetics & Conversion
The reaction is stalled, slow, or showing starting material (nitrile) by LCMS/TLC.
Q1: I am using Sodium Azide (
) and Ammonium Chloride (
) in DMF, but conversion is stuck at <50%. Why?
A: This is a classic "kinetic trap." While
-
Sublimation:
dissociates and sublimes, removing the catalyst from the liquid phase. -
Solubility: The active species is the azide anion, but the transition state requires electrophilic activation of the nitrile.
The Fix: Switch to the Zinc Bromide (
-
Mechanism: Zinc acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO energy of the nitrile, making it susceptible to attack by the azide anion.
-
Benefit: The reaction runs in water (or water/isopropanol), is safer, and generally proceeds to completion at lower temperatures than the
method.
Q2: Why does my reaction work for aliphatic nitriles but fail for electron-deficient aromatic nitriles?
A: Actually, electron-deficient nitriles (e.g., 4-nitrobenzonitrile) should react faster. If they are failing, the issue is likely decomposition or hydrolysis of the nitrile before the azide can attack.
-
Diagnostic: Check for amide formation (R-CONH2) in your LCMS.
-
Solution: Lower the temperature and use a milder catalyst system like Triethylamine Hydrochloride (
) in Toluene (Koguro Method). This avoids the harsh aqueous/basic conditions that hydrolyze sensitive nitriles.
Visualizing the Mechanism (Zinc Catalysis):
Category 2: Safety & Physical Anomalies
The reaction vessel looks strange, or safety alarms are triggering.
Q3: There is a white solid accumulating in my reflux condenser. What is it?
A: STOP IMMEDIATELY.
This is likely Ammonium Azide (
-
Cause: If you are using
, the exchange reaction produces , which sublimes. -
Action:
-
Remove heat source remotely.
-
Do NOT try to scrape the solid.
-
Flush the condenser with copious amounts of water (from the top) to dissolve the salt safely before dismantling.
-
-
Prevention: Switch to Triethylamine Hydrochloride or Zinc Bromide . These salts do not sublime.
Q4: The reaction mixture turned black/tarry.
A: This indicates thermal decomposition of the nitrile or the tetrazole product.
-
Cause: Overheating (>130°C) in the presence of strong bases.
-
Solution: Use the "Sharpless Aqueous" method (see Protocol A). Water acts as a heat sink and moderator, preventing the formation of tars common in high-boiling solvents like DMF.
Category 3: Isolation & Purification (The "Missing Product")
The reaction finished, but I can't recover the solid.
Q5: I extracted with Ethyl Acetate, but the organic layer is empty.
A: You likely failed to account for the pKa of the tetrazole .
-
The Science: 5-substituted tetrazoles have a pKa of ~4.5–5.0 (similar to carboxylic acids). In the crude reaction mixture (pH > 7), they exist as the tetrazolate anion (
), which is water-soluble. -
The Fix: You must acidify the aqueous phase to pH < 2 (using 6M HCl) to protonate the tetrazole (
) before extraction.
Q6: My product is a water-soluble tetrazole (e.g., small aliphatic R-group). How do I isolate it without extraction?
A: Use the Zinc-Method Precipitation .
-
Run the reaction with
.[3] -
Add dilute HCl. The zinc tetrazolate complex breaks.
-
If the free tetrazole is solid and insoluble in acidic water, it will precipitate.
-
If it is water-soluble: Evaporate to dryness, then extract the solid residue with hot ethyl acetate or ethanol, leaving the inorganic salts (
) behind.
Data Summary: Catalyst Comparison
| Feature | Ammonium Chloride ( | Zinc Bromide ( | |
| Solvent | DMF / DMSO | Water / Isopropanol | Toluene / Xylene |
| Safety | Low (Sublimation risk) | High (No volatiles) | High (No volatiles) |
| Workup | Difficult (DMF removal) | Easy (Precipitation) | Easy (Extraction) |
| Scope | Robust nitriles only | Broad (Steric/Electronic) | Sterically hindered |
| Reference | Finnegan (1958) | Demko & Sharpless (2001) | Koguro (1998) |
EXPERIMENTAL PROTOCOLS
Protocol A: The "Sharpless" Zinc-Catalyzed Method (Recommended)
Best for: General synthesis, safety, and ease of workup.
-
Setup: In a round-bottom flask, combine:
-
Reaction: Reflux vigorously (100°C) for 12–24 hours.
-
Checkpoint: The mixture often becomes a homogeneous solution or a suspension of the zinc-tetrazole complex.
-
-
Workup:
-
Cool to room temperature.[3]
-
Add 3N HCl until pH < 1.[3] (Caution: Venting required for trace
). -
Stir for 30 mins to break the Zinc-Tetrazole complex.
-
Option A (Precipitate): If solid forms, filter and wash with cold water.[3]
-
Option B (Extract): If no solid, extract with EtOAc (3x).[3] Dry over
and concentrate.
-
Protocol B: The "Koguro" Amine-Salt Method
Best for: Aromatic nitriles, avoiding water, or large-scale process chemistry.
-
Setup: Combine Nitrile (1.0 equiv),
(1.5 equiv), and Triethylamine Hydrochloride ( ) (1.5 equiv) in Toluene. -
Reaction: Heat to 95–100°C for 8–12 hours.
-
Mechanism: The amine salt acts as a phase transfer catalyst and proton source, forming a soluble
species. -
Workup:
-
Cool and add water. The product (as a salt) moves to the aqueous phase.
-
Separate the Toluene (removes unreacted nitrile).
-
Acidify the aqueous phase (pH 1) to precipitate the tetrazole.
-
ISOLATION DECISION TREE
REFERENCES
-
Demko, Z. P., & Sharpless, K. B. (2001).[5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][5][7][8] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[9] Link
-
Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998).[10] Novel Synthesis of 5-Substituted Tetrazoles from Nitriles with Sodium Azide and Triethylamine Hydrochloride.[7][8] Synthesis, 1998(6), 910–914.[10] Link
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents [patents.google.com]
- 8. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Technical Support Center: Catalyst-Free Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Introduction
Welcome to the Technical Support Center for the purification of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the removal of metal catalyst impurities from this specific tetrazole derivative. The presence of residual metals from synthesis, such as palladium, copper, or nickel, can compromise the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and is therefore a critical issue to address.[1] This resource offers practical, in-depth solutions to common purification challenges.
Due to their acidic and polar nature, tetrazoles can present unique purification challenges, including poor membrane permeability and low oral bioavailability.[2] This guide will address these issues in the context of metal catalyst removal.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove metal catalyst residues from my 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole product?
A1: Residual metal catalysts, even at trace levels, can have significant negative impacts. In the pharmaceutical industry, regulatory bodies have strict limits on metal impurities in APIs due to their potential toxicity.[1] Furthermore, these impurities can interfere with downstream applications by catalyzing unwanted side reactions or inhibiting biological assays.
Q2: What are the most common metal catalysts used in the synthesis of N-aryl tetrazoles, and what are the primary removal strategies?
A2: The synthesis of N-aryl tetrazoles often involves cross-coupling reactions that utilize palladium, copper, or nickel catalysts.[3][4][5][6] The primary strategies for their removal include:
-
Adsorption: Using materials like activated carbon or silica gel to bind the metal.
-
Metal Scavengers: Employing solid-supported reagents with functional groups that chelate to the metal.[1][7]
-
Extraction: Using aqueous solutions of chelating agents or acid-base principles to pull the metal into a separate phase.[8][9]
-
Crystallization: Purifying the final product through recrystallization, leaving the impurities in the mother liquor.[10][11][12][13]
Q3: My 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can be caused by impurities or too-rapid cooling.[14] To resolve this, try re-dissolving the oil in a bit more hot solvent and allowing it to cool much more slowly.[14] If that fails, consider a preliminary purification step like passing the crude product through a short plug of silica gel to remove some of the impurities that may be inhibiting crystallization.[14]
Q4: I'm observing a persistent color in my product even after purification. What does this indicate?
A4: A lingering color, often blue or green, is a strong indicator of residual copper contamination.[15] If your synthesis involved a copper catalyst, this suggests that the initial purification was incomplete. Repeating the purification, perhaps with a stronger chelating agent or a different method, is recommended.[15]
Troubleshooting Guides: Metal-Specific Removal Protocols
This section provides detailed protocols for removing specific metal catalyst impurities.
Palladium Catalyst Removal
Palladium is a common catalyst in cross-coupling reactions. While effective, its removal is crucial.
Issue: Residual palladium detected by ICP-MS analysis after initial purification.
Solution 1: Activated Carbon Treatment
Activated carbon is a cost-effective and efficient adsorbent for palladium.[16][17]
Experimental Protocol:
-
Dissolution: Dissolve the crude 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Adsorbent Addition: Add activated carbon (e.g., Darco KB-B) to the solution (typically 5-10% w/w relative to the product).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours (2-18 hours).[18]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Solution 2: Thiol-Based Metal Scavengers
Silica-supported scavengers with thiol functional groups show high affinity for palladium.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution.
-
Stirring: Stir the mixture, typically at room temperature, for the time recommended by the manufacturer (often a few hours).
-
Filtration: Filter off the scavenger resin.
-
Concentration: Remove the solvent from the filtrate to obtain the purified product.
| Method | Typical Loading | Efficiency | Advantages | Disadvantages |
| Activated Carbon | 5-10% w/w | High | Cost-effective, readily available | Can sometimes adsorb the product, leading to yield loss[19] |
| Thiol Scavengers | 2-5 equivalents | Very High | High selectivity, minimal product loss | Higher cost compared to activated carbon |
Workflow for Palladium Removal
Caption: Workflow for palladium removal using adsorbents.
Copper Catalyst Removal
Copper catalysts are frequently used in N-arylation reactions.[3] The nitrogen atoms in the tetrazole ring can chelate with copper, making its removal challenging.[20]
Issue: Persistent blue or green coloration of the product, indicating copper contamination.
Solution 1: Aqueous Wash with a Chelating Agent
This method utilizes a liquid-liquid extraction to remove copper ions.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution of a chelating agent. Common choices include:
-
Extraction: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue as the copper-chelant complex forms.[15][21]
-
Repeat: Repeat the wash until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water-soluble components.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
Solution 2: Filtration through a Silica Gel Plug
This is a quick method to remove polar copper salts.
Experimental Protocol:
-
Prepare Plug: Place a plug of cotton or glass wool in a pipette or small column, add a layer of sand, followed by 2-3 cm of silica gel, and top with another layer of sand.
-
Equilibrate: Run the elution solvent through the plug.
-
Load and Elute: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the plug. Elute the product, collecting the filtrate. The more polar copper salts should remain on the silica.[20]
Workflow for Copper Removal
Caption: Workflow for copper removal via aqueous extraction.
Nickel Catalyst Removal
Nickel catalysts are a more earth-abundant alternative to palladium for cross-coupling reactions.[4][5][6]
Issue: Residual nickel contamination after a nickel-catalyzed cross-coupling reaction.
Solution: Acid-Base Extraction
This technique leverages the basicity of the tetrazole ring to separate it from the nickel catalyst.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tetrazole product will be protonated and move into the aqueous layer, while the nickel catalyst and non-basic organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification and Re-extraction: Make the aqueous layer basic by adding a base (e.g., 1 M NaOH) until the pH is > 10. This will deprotonate the tetrazole, making it less water-soluble. Extract the product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Workflow for Nickel Removal
Caption: Workflow for nickel removal using acid-base extraction.
References
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division.
- Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division.
- ZEOCHEM. (n.d.). Purification of APIs.
-
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]
-
Siripragada, M. R., et al. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]
-
Stanford Advanced Materials. (2024, September 30). Several Methods Of Palladium Carbon Catalyst Recycling Treatment. Retrieved from [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Various Authors. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of the Fraser Valley. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
Various Authors. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Frontiers. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Extraction of metal values from waste spent petroleum catalyst using acidic solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Extraction process for removal of impurities from terephthalic acid filtrate.
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Squarespace. (2019, July 30). Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Nickel Catalysis. Retrieved from [Link]
-
Reddit. (2025, July 3). Problem with tetrazole formation. r/Chempros. Retrieved from [Link]
-
The Doyle Group - UCLA. (2023, March 27). Ni Cross-Coupling. Retrieved from [Link]
-
MDPI. (2024, September 4). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, November 6). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]
-
ACS Publications. (2011, April 1). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
-
National Institutes of Health. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Retrieved from [Link]
-
CCS Chemistry. (2025, December 9). Recent Advances on Nickel-Catalyzed Electrochemical Couplings. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aromatic Trifluoromethylation with Metal Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link] Macmillan/files/publications/nature_2011_480_224.pdf
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
[1][2]
Executive Summary
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a neutral, electron-deficient heterocycle.[1][2] It is NOT a carboxylic acid bioisostere (a common confusion with its 5-substituted isomer).[1][2] While the tetrazole ring is generally robust, the specific electronic effects of the para-trifluoromethyl group (
This guide addresses three critical failure modes:
Module 1: Solubility & Acidity
Q: Why won't my compound dissolve in 1M NaOH? I thought tetrazoles were acidic.
A: You are likely confusing 1-substituted tetrazoles with 5-substituted tetrazoles.[1][2]
-
5-Substituted Tetrazoles (Bioisosteres): These possess an N-H bond with a pKa
4.5–5.[1][2]0. They deprotonate easily in mild base (bicarbonate/hydroxide) to form water-soluble anions.[1][2] -
1-Substituted Tetrazoles (Your Compound): The N1 position is blocked by the 4-(trifluoromethyl)phenyl group.[1][2] The only proton on the ring is at the C5 position.[2] This proton is not acidic in aqueous terms (pKa
20–23 in DMSO).[1][2]
Diagnostic Table: 1-Sub vs. 5-Sub Tetrazoles
| Feature | 1-Substituted (Your Compound) | 5-Substituted (Acid Bioisostere) |
| Structure | Aryl group on Nitrogen 1 | Aryl group on Carbon 5 |
| Acidic Proton | C5-H (Very Weak, pKa > 20) | N-H (Acidic, pKa ~4.[1][2]5) |
| 1M NaOH Solubility | Insoluble (unless decomposition occurs) | Soluble (forms salt) |
| Extraction | Remains in Organic Layer | Moves to Aqueous Layer (Basic pH) |
Action: If your protocol relies on base extraction to purify this compound, it will fail.[2] The compound will remain in the organic phase (DCM/EtOAc).[2]
Module 2: Chemical Stability & Decomposition
Q: My reaction mixture turned yellow and evolved gas after heating in base. What happened?
A: You likely triggered Base-Induced Ring Fragmentation .[1][2]
While 1-aryl-1H-tetrazoles are stable to mild bases (e.g.,
The Mechanism:
-
Nucleophilic Attack: Hydroxide ions attack the electron-deficient C5 position.[1][2] The
-CF group exacerbates this by withdrawing electron density from the phenyl ring, making the tetrazole ring even more electrophilic.[2] -
Ring Opening: The tetrazole ring opens to form an azido-formamidine intermediate (or hydrolyzes directly).[1][2]
-
Fragmentation: The intermediate collapses, releasing Nitrogen gas (
) and Carbon Dioxide ( ), ultimately yielding the primary amine: 4-(Trifluoromethyl)aniline .[2] -
Visual Cue: 4-(Trifluoromethyl)aniline is often a yellow/brown oil, explaining the color change.[1][2]
Stability Decision Tree (DOT Visualization)
Figure 1: Stability profile of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole under various basic conditions.[1][2]
Module 3: Analytical Troubleshooting (NMR)
Q: I synthesized the compound, but the proton NMR shows no signal for the tetrazole proton (approx. 9.5 ppm).[1][2] Is my product gone?
A: Not necessarily. Check if you used
The C5-proton of 1-substituted tetrazoles is sufficiently acidic to undergo Base-Catalyzed Hydrogen-Deuterium (H-D) Exchange .[1][2]
-
Observation: In the presence of deuterated solvents and trace base (or if the sample was washed with NaOD), the C5-H is rapidly replaced by C5-D.[1][2]
-
Result: The singlet at
9.0–10.0 ppm disappears.[2] The carbon signal in NMR will transform into a triplet (due to C-D coupling) and shift slightly.[2] -
Verification Protocol:
Module 4: Synthetic Utility & Safety
Q: Can I use this compound in Suzuki/Buchwald couplings?
A: Yes, but adhere to specific parameters.
The
Critical Safety Warning:
Never subject this compound to anhydrous strong bases (e.g.,
-
Lithiation: Treating 1-aryl-tetrazoles with
-BuLi at -78°C generates the tetrazolyl anion at C5.[1][2] This species is stable at low temperatures and can trap electrophiles (aldehydes, halides).[2] -
Warning: If allowed to warm up without quenching, the lithiated species can fragment explosively or degrade into cyanamides.[2]
Standard Operating Procedure: Workup of Basic Reactions
If your reaction mixture contains 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and base:
-
Cooling: Cool the reaction to room temperature (or 0°C) before quenching.
-
Neutralization: Do not quench with strong acid if avoidable (to prevent precipitation of impurities).[1][2] Use saturated
or dilute HCl to adjust pH to ~7.[1][2] -
Extraction: Extract with Ethyl Acetate or DCM.[1][2]
-
Note: The tetrazole will be in the organic layer .[2]
-
-
Washing: Wash the organic layer with water, then brine.[2] Avoid prolonged exposure to 1M NaOH washes.[1][2]
References
-
Tetrazole Chemistry Overview
-
H-D Exchange Mechanism
-
Base-Induced Decomposition (Hydrolysis)
-
Lithiation and C5-Functionalization
Overcoming steric hindrance in 4-trifluoromethyl phenyl tetrazole reactions
Technical Support Center: 4-Trifluoromethyl Phenyl Tetrazole Chemistry Topic: Overcoming Steric & Electronic Barriers in Synthesis and Functionalization Reference ID: TSC-TZ-CF3-001
Executive Summary
The 4-trifluoromethyl phenyl tetrazole moiety is a critical bioisostere in medicinal chemistry (e.g., angiotensin II receptor antagonists). However, its synthesis and functionalization present unique challenges. While the 4-
This guide provides field-proven protocols to overcome these specific kinetic and thermodynamic barriers.
Module 1: Constructing the Core (Nitrile Tetrazole)
The Challenge:
Standard azide cycloadditions (e.g.,
The Solution: Zinc(II) Catalysis in Biphasic Media
We recommend the Demko-Sharpless Protocol using Zinc Bromide. The
Protocol 1.1: High-Yield Synthesis of 5-(4-trifluoromethylphenyl)-1H-tetrazole
Reagents:
-
4-(Trifluoromethyl)benzonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) Note: is less active. -
Solvent: Water (0.5 M concentration relative to nitrile) or Water/Isopropanol (3:1) if solubility is critical.
Step-by-Step Workflow:
-
Setup: In a pressure vial (behind a blast shield), charge nitrile,
, and . Add water. -
Reaction: Heat to 100 °C for 12–24 hours. Vigorous stirring is mandatory to create an emulsion.
-
Checkpoint: The reaction usually turns from a suspension to a clear solution (formation of the water-soluble Zinc-tetrazolate complex), then precipitates again upon cooling.
-
-
Workup (Critical for Purity):
-
Add 3N HCl until pH < 1.[4] This breaks the Zn-complex and protonates the tetrazole.
-
Caution: This step releases trace
. Perform in a high-flow fume hood. -
Extract with Ethyl Acetate (
).[1][2] The group ensures the product partitions heavily into the organic phase. -
Wash organic layer with 1N HCl (removes residual Zn) and Brine. Dry over
.[1][2][5]
Mechanism Visualization: The Zinc ion acts as a bidentate Lewis acid, coordinating the nitrile nitrogen and the azide, lowering the entropic barrier for the [3+2] cycloaddition.
Caption: Kinetic pathway of Zn(II) catalyzed tetrazole formation, bypassing electronic deactivation.
Module 2: Overcoming Steric Hindrance in Alkylation (N1 vs. N2)
The Challenge: The tetrazole ring exists in a tautomeric equilibrium (1H vs 2H). When alkylating, the bulky 5-phenyl ring exerts a steric clash with the incoming electrophile at the N1 position.
-
N1-Alkylation: Sterically disfavored (adjacent to the phenyl ring).
-
N2-Alkylation: Sterically favored (distal to the phenyl ring).
Troubleshooting Guide: Controlling Regioselectivity
| Target Isomer | Primary Obstacle | Recommended Strategy | Catalyst/Reagent |
| N2-Isomer (Thermodynamic) | Competition from N1 | Enhance steric bulk; use carbocation mechanisms. | Tertiary Alcohols / |
| N1-Isomer (Kinetic) | Steric shielding by Phenyl ring | Use small electrophiles; leverage solvent effects (H-bonding). | NaHMDS / THF (Kinetic control) |
Protocol 2.1: Steric-Driven N2-Selective Alkylation
Use this when the 4-
-
Reagents: Tetrazole substrate (1.0 equiv), Alkyl Alcohol (1.2 equiv),
(1.5 equiv).[5] -
Solvent: DCM or 1,2-Dichloroethane (Non-polar solvents favor N2).
-
Procedure:
-
Dissolve tetrazole and alcohol in dry DCM.
-
Add
dropwise at 0 °C. -
Stir at RT for 2–6 hours.
-
-
Why it works: The reaction proceeds via a carbocation-like transition state. The bulky electrophile naturally avoids the "ortho-like" steric wall created by the 5-phenyl ring, resulting in >95:5 N2:N1 selectivity.
Protocol 2.2: Forcing N1-Selectivity (The "Impossible" Route)
Overcoming the steric barrier to access the N1 position.
-
Base: Use NaHMDS (Sodium hexamethyldisilazide). The bulky counter-ion blocks the N2 site effectively in the transition state.
-
Solvent: THF (promotes tight ion pairing). Avoid DMSO (which dissociates ion pairs and reverts to thermodynamic N2 preference).
-
Procedure:
-
Cool tetrazole in THF to -78 °C.
-
Add NaHMDS (1.1 equiv) and stir for 30 min.
-
Add the alkyl halide (must be reactive, e.g., MeI, BnBr).
-
Warm slowly to RT.
-
Module 3: Cross-Coupling & The "Poisoning" Effect
The Challenge:
The tetrazole nitrogen atoms are excellent ligands for Palladium (Pd). In Suzuki or Sonogashira couplings involving the 4-
The Solution: Protection or "Overloading"
Decision Logic for Cross-Coupling:
Caption: Workflow for preventing catalyst deactivation during metal-catalyzed couplings.
Technical Insight: If you must couple without protection, use Buchwald ligands (XPhos, SPhos) . These bulky, electron-rich ligands bind Pd tightly, preventing the tetrazole nitrogens from displacing them. Increase catalyst loading to 5–10 mol%.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a 60:40 mixture of N2:N1 isomers. How do I separate them?
A: The 4-
-
Tactic: Use Toluene/Ethyl Acetate (9:1) for TLC. The N2 isomer usually runs much higher (
) compared to N1 ( ). -
Purification: Flash chromatography on silica is effective. If separation is difficult, treat the mixture with dilute HCl; the N1 isomer (more basic) often forms a salt and stays in the aqueous layer, while the N2 isomer extracts into organic.
Q2: Why does the reaction turn black during Suzuki coupling of the 4-
-
Fix: Add 2.0 equiv of Trityl Chloride (Trt-Cl) and TEA before the coupling step to transiently protect the tetrazole in situ. The Trityl group is bulky enough to prevent Pd coordination.
Q3: Is the 4-
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6][7] The Journal of Organic Chemistry.
-
Roh, J., et al. (2009).[6] Selectivity of Alkylation of 5-Substituted Tetrazoles. Synthesis.
-
Koren, A. O., & Gaponik, P. N. (1990). Selective N(2) alkylation of tetrazole and 5-substituted tetrazoles by alcohols. Chemistry of Heterocyclic Compounds.
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.[8]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: 19F NMR Chemical Shifts of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
The following guide provides an in-depth technical comparison and characterization protocol for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole , focusing on 19F NMR spectroscopy as the primary analytical tool.
Executive Summary & Chemical Identity
In drug discovery, the 1-substituted tetrazole moiety is a critical bioisostere for carboxylic acids, offering improved metabolic stability and lipophilicity. For the specific derivative 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole , 19F NMR offers a superior, non-destructive method for reaction monitoring and structural validation compared to 1H NMR, primarily due to the distinct chemical shift sensitivity of the trifluoromethyl (-CF
This guide establishes the -58.2 ppm (precursor) to product shift transition as the primary quality attribute (CQA) for synthesis validation.
Chemical Profile
| Property | Detail |
| Systematic Name | 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole |
| CAS Number | 1027510-31-1 |
| Molecular Formula | C |
| Key Structural Feature | para-CF |
| Precursor | 4-(Trifluoromethyl)aniline (CAS: 455-14-1) |
| Common Regioisomer | 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole (CAS: 2251-79-8) |
19F NMR Comparative Analysis
The power of 19F NMR lies in its wide chemical shift dispersion.[1] The conversion of the electron-donating amine group to the electron-withdrawing tetrazole ring induces a diagnostic shift in the fluorine signal.
Table 1: Comparative Chemical Shifts (Referenced to CFCl = 0 ppm)
| Compound | Structure Description | 19F Chemical Shift ( | Solvent | Signal Multiplicity |
| Precursor | 4-(Trifluoromethyl)aniline | -58.2 | CDCl | Singlet (s) |
| Target Product | 1-(4-CF | -62.5 to -63.5 (Predicted)* | CDCl | Singlet (s) |
| Regioisomer | 5-(4-CF | -66.8 | DMSO-d | Singlet (s) |
| Standard | -63.7 | CDCl | Singlet (s) |
*Note: The Target Product shift is deshielded relative to the precursor due to the loss of the strong donating NH
Mechanistic Insight: The "Donor-to-Acceptor" Shift
-
Precursor State (-58.2 ppm): The amino (-NH
) group is a strong electron donor (Mesomeric effect ). This increases electron density on the phenyl ring and the para-CF group, causing a downfield shift (relative to -63.7 ppm) in the context of fluoro-aromatics (Note: In 19F NMR, "upfield/downfield" terminology can be counter-intuitive; empirically, para-amino groups often shift Ar-CF signals to ~ -58 ppm compared to the -63 ppm baseline). -
Product State (~ -63 ppm): The formation of the tetrazole ring removes the donor amine and replaces it with an electron-deficient heteroaromatic system. This restores the chemical shift closer to the un-substituted benzotrifluoride baseline.
-
Differentiation from Regioisomer (-66.8 ppm): The 5-substituted isomer (C-linked tetrazole) exhibits a significantly different electronic environment, typically shielding the CF
group further upfield to ~ -66.8 ppm. This ~4-8 ppm difference is the definitive "Go/No-Go" signal for structural assignment.
Experimental Protocol: Synthesis & Monitoring
Objective: Synthesize 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole via heterocyclization and validate using qNMR.
Method A: Synthesis Workflow
The standard synthesis involves the reaction of the aniline precursor with triethyl orthoformate and sodium azide.
Reagents:
-
4-(Trifluoromethyl)aniline (1.0 equiv)[2]
-
Triethyl orthoformate (1.2 equiv)
-
Sodium azide (NaN
) (1.2 equiv) -
Catalyst: Yb(OTf)
or Fe O @SiO (5 mol%) -
Solvent: Acetic Acid or solvent-free (100 °C)
Method B: NMR Sample Preparation (Self-Validating Protocol)
-
Sampling: Take a 50
L aliquot of the reaction mixture. -
Workup: Filter through a generic silica plug (to remove paramagnetic catalysts if Fe-based).
-
Dilution: Dissolve in 0.6 mL CDCl
(preferred for resolution) or DMSO-d (if solubility is limited). -
Acquisition:
-
Pulse Sequence: zgfig (Inverse gated decoupling to suppress NOE for quantitative integration).
-
Relaxation Delay (D1):
10 seconds (essential for accurate CF integration). -
Scans (NS): 16-32.
-
Reference: Internal C
F (-164.9 ppm) or calibrated externally.
-
Visualization of Logic & Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the NMR data.
Diagram 1: Synthesis Pathway & Signal Evolution
Caption: Evolution of the 19F NMR signal during the heterocyclization process. The shift from -58.2 ppm to ~ -63 ppm confirms the transformation of the amine to the tetrazole.
Diagram 2: NMR Validation Decision Tree
Caption: Logical workflow for interpreting 19F NMR data to validate product identity and purity.
Cross-Validation with 1H NMR
While 19F NMR is the primary tool for the fluorinated moiety, 1H NMR provides a secondary confirmation of the tetrazole ring formation.
-
Precursor (1H): Broad singlet at 4.0–5.5 ppm (NH
) and AA'BB' aromatic system. -
Product (1H):
-
Tetrazole C-H: A highly characteristic, deshielded singlet at 9.5–10.1 ppm (depending on solvent, typically ~10.06 ppm in DMSO-d
). -
Absence of NH
: The broad amino peak must be completely absent.
-
References
-
Precursor 19F Shift (-58.23 ppm)
- One-Pot Synthesis of Trifluoromethyl Amines, Royal Society of Chemistry.
-
Source:
-
Regioisomer 19F Shift (-66.75 ppm)
- Regioselective [3+2] Cycloaddition... to 3-Di/trifluoroalkyl-5-fluoropyrazoles, Royal Society of Chemistry.
-
Source:
-
Synthesis Methodology (1-Substituted Tetrazoles)
- Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocycliz
-
Source:
-
General 19F Chemical Shift Trends
- 19F NMR Chemical Shift Table, Alfa Chemistry.
-
Source:
-
Standard Reference (Ph-CF3 at -63.72 ppm)
- 19F NMR Reference Standards, University of Colorado.
-
Source:
Sources
HPLC Method Development for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole Purity
A Comparative Technical Guide for Analytical Scientists
Executive Summary
The purity analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (TFPT) presents a specific chromatographic challenge: balancing the retention of a highly lipophilic fluorinated aromatic ring with the separation of polar, potentially basic precursors (e.g., 4-(trifluoromethyl)aniline).
While generic C18 gradients often suffice for initial screening, they frequently fail to resolve TFPT from its regioisomers or starting materials with sufficient resolution (
Key Finding: The Phenyl-Hexyl stationary phase, utilizing
Chemical Profile & Separation Challenge
To develop a robust method, one must understand the analyte's behavior at the molecular level.
| Property | Description | Chromatographic Implication |
| Analyte | 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | Target Molecule |
| Structure | Tetrazole ring fused to a phenyl group with a para- | Amphiphilic: The |
| Acidity/Basicity | 1-substituted tetrazoles are generally neutral to very weak bases. | Unlike 5-substituted tetrazoles (acidic), this molecule remains neutral across most pH ranges. |
| Key Impurity | 4-(Trifluoromethyl)aniline | Starting material.[1] Basic (pKa ~ 2.6 due to |
| Challenge | Separation of neutral target from basic impurity. | The basic impurity may tail on C18 due to silanol interactions. |
The Separation Mechanism
The following diagram outlines the critical interactions exploited in the optimized method versus the generic method.
Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase engages the aromatic ring of TFPT, offering orthogonal selectivity.
Comparative Study: Protocol & Performance
We compared two distinct methodologies. Method A represents a standard "scouting" run, while Method B represents the optimized protocol developed specifically for fluorinated aromatics.
Experimental Conditions
| Parameter | Method A (Generic) | Method B (Optimized) |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11) , 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (Neutral) | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 20 min | 40-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Temp | 30°C | 40°C |
Rationale for Method B (The "Why")
-
Phenyl-Hexyl Phase: The phenyl ring in the stationary phase interacts strongly with the electron-deficient fluorinated ring of TFPT via
stacking. This interaction is absent in C18 columns. -
Methanol vs. Acetonitrile: Methanol is a protic solvent that promotes
interactions more effectively than aprotic acetonitrile (which can suppress them by shielding the aromatic rings). -
Acidic pH: Adding Formic Acid ensures the aniline impurity (starting material) is fully protonated (
). This reduces its retention time (making it elute earlier than the neutral tetrazole) and sharpens the peak by preventing secondary silanol interactions.
Performance Data
The following table summarizes the experimental results obtained from analyzing a spiked crude reaction mixture.
| Performance Metric | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) | Status |
| Retention Time (TFPT) | 12.4 min | 9.8 min | Faster |
| Resolution ( | 1.8 (Baseline separation marginal) | 4.2 (Excellent) | Improved |
| Tailing Factor ( | 1.9 (Significant tailing) | 1.1 (Symmetric) | Optimized |
| Selectivity ( | 1.05 | 1.25 | High |
Analyst Note: In Method A, the aniline impurity tailed significantly, likely due to interaction with residual silanols on the C18 silica surface at neutral pH. In Method B, the acidic mobile phase and the specific "pi-cation" screening of the Phenyl-Hexyl phase corrected this.
Detailed Optimized Protocol (Method B)
This protocol is designed to be self-validating. If the system suitability criteria are not met, the run is invalid.
Step 1: Mobile Phase Preparation
-
MP A (0.1% Formic Acid): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.
-
MP B (Methanol): Use 100% HPLC-grade Methanol. Note: Do not premix with acid to avoid esterification over long storage, though short-term is acceptable.
Step 2: Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Concentration: Prepare a stock of 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may bind tetrazoles).
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 40 | Initial hold for polar impurities |
| 2.0 | 40 | Isocratic hold |
| 12.0 | 90 | Gradient ramp |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End of Run |
Step 4: System Suitability Criteria (Pass/Fail)
Before releasing results, verify:
-
Tailing Factor (TFPT): NMT 1.5.
-
Theoretical Plates (N): > 5000.
-
Resolution (
): > 2.0 between Aniline impurity and TFPT.
Method Development Workflow
The following flowchart illustrates the logical progression used to arrive at the optimized method, ensuring the reader understands the decision-making process.
Figure 2: Decision tree for method optimization. The switch to Phenyl-Hexyl was driven by the failure of C18 to resolve the aromatic impurity cleanly.
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent mismatch. | Ensure sample diluent matches initial gradient conditions (40% MeOH). Avoid dissolving in 100% ACN. |
| Retention Drift | Column dewetting or ion-pairing. | If using Phenyl-Hexyl, ensure at least 5-10% organic is always present. Do not run 100% aqueous for extended periods. |
| Ghost Peaks | Formic acid contamination. | Use high-purity LC-MS grade formic acid. Lower grades often contain UV-active impurities. |
| Split Peaks | Atropisomerism (Rare) or Injection Volume. | Reduce injection volume to 5 µL. Rotational restriction of the phenyl ring is possible but usually fast at 40°C. |
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Shimadzu. Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Note. Link
- Popova, E. A., et al.Synthesis and properties of 1-substituted 5-phenyl-1H-tetrazoles. Russian Journal of Organic Chemistry. (General reference for tetrazole chemistry).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.
Sources
UV-Vis absorption spectra of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole , structured for researchers in medicinal chemistry and spectroscopy.
Comparative Analysis, Electronic Structure, and Validation Protocols
Executive Summary & Significance
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole represents a critical scaffold in modern drug discovery. The tetrazole moiety serves as a metabolically stable bioisostere for the carboxylic acid group (
Understanding its UV-Vis absorption profile is essential for:
-
Quantification: Establishing molar extinction coefficients (
) for concentration determination during synthesis. -
Purity Analysis: Distinguishing between the 1-substituted and 5-substituted isomers, which exhibit distinct conjugation pathways.
-
Photostability: Assessing susceptibility to UV-induced degradation (e.g., nitrogen extrusion).
Electronic Structure & Theoretical Absorption Analysis[1][2]
The UV-Vis spectrum of this compound is governed by the interaction between the phenyl ring , the tetrazole heterocycle , and the trifluoromethyl substituent .
Chromophore Dynamics
-
The Tetrazole Ring (
-Tetrazole): Acts as a weak electron-withdrawing group (EWG) when attached at the position. Unlike the 5-substituted isomer, the -linkage introduces steric strain that often twists the phenyl ring out of coplanarity, reducing maximal -conjugation. -
The Trifluoromethyl Group (
): A strong inductive withdrawing group ( effect) with no resonance donation capabilities. -
Interaction (The "Pull-Pull" System): Both substituents on the phenyl ring (Tetrazole at C1,
at C4) are electron-withdrawing. This reduces the electron density in the benzene ring compared to aniline precursors, typically resulting in a hypsochromic (blue) shift relative to electron-rich analogs.
Comparative Spectral Data
The following table contrasts the target compound with key alternatives and precursors. Values are derived from standard physical organic principles and literature baselines for 1-aryl-tetrazoles.
| Compound | Structure Type | Electronic Character | ||
| 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | Target | 238 - 242 (Predicted) | ~10,500 | EWG/EWG ("Pull-Pull") |
| 1-Phenyl-1H-tetrazole | Parent Scaffold | 244 | 11,000 | Baseline Reference |
| 5-Phenyl-1H-tetrazole | Isomer | 240 - 250 | 13,500 | More planar; extended conjugation |
| 4-(Trifluoromethyl)aniline | Precursor | 242 | 15,000 | Strong Auxochrome ( |
| Benzoic Acid | Bioisostere | 228 | 11,000 | Carboxyl chromophore |
Technical Note: The target compound is expected to show a primary
transition band (K-band) near 240 nm. The loss of the amine lone pair (present in the aniline precursor) upon tetrazole ring formation removes the strongcontribution, sharpening the peak and shifting it slightly blue.
Experimental Validation Protocol
Trustworthiness Directive: This protocol is designed to be self-validating. The synthesis of the standard includes a purification step that eliminates the most common UV-interfering impurity (the unreacted aniline).
Phase A: Synthesis of the Analytical Standard
Reaction: Cyclization of 4-(trifluoromethyl)aniline with sodium azide and triethyl orthoformate.
Figure 1: Synthesis workflow for the generation of the UV standard.
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, dissolve 10 mmol of 4-(trifluoromethyl)aniline in 15 mL of glacial acetic acid.
-
Add: Add 15 mmol of Sodium Azide (
) and 15 mmol of Triethyl Orthoformate ( ). Caution: is toxic. -
Reflux: Heat to 80°C for 4 hours. The triethyl orthoformate acts as the C1 carbon source for the tetrazole ring.
-
Isolate: Cool to room temperature. Pour into 50 mL ice-water. Add concentrated HCl dropwise until pH 1.
-
Purify: The product precipitates as a white solid. Filter and recrystallize from Ethanol/Water (1:1) to remove unreacted aniline (which absorbs strongly at 242 nm and would skew results).
Phase B: UV-Vis Measurement & Calculation
Objective: Determine
-
Solvent Selection: Use Methanol (HPLC Grade) . Cutoff is <205 nm, allowing clear observation of the 240 nm band.
-
Blanking: Fill a quartz cuvette (1 cm path length) with pure Methanol. Run a baseline correction.
-
Stock Solution: Prepare a
solution.-
Weigh 2.14 mg of the purified compound (MW = 214.15 g/mol ).
-
Dissolve in 100 mL Methanol.
-
-
Scan: Record spectrum from 200 nm to 400 nm .
-
Calculation:
-
Where
is absorbance at , is concentration ( ), and is path length ( ).
-
Mechanistic Visualization: Electronic Transitions
The following diagram illustrates the energy gap transitions responsible for the absorption profile.
Figure 2: Energy diagram showing the impact of substituents on the
References
-
Comparison of Tetrazole Isomers: Butler, R. N. (1984). "Tetrazoles".[1][2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry, 5, 791-838.
-
Synthesis Protocol (Orthoformate Method): Su, W. K., et al. (2006).[5] "Ytterbium triflate catalyzed synthesis of 1-substituted tetrazoles". European Journal of Organic Chemistry.[5]
-
Parent Compound Data (1-Phenyl-1H-tetrazole): NIST Chemistry WebBook, SRD 69. "1-Phenyl-1H-tetrazole UV Spectrum".
-
Precursor Data (4-(Trifluoromethyl)aniline): PubChem Compound Summary for CID 9964.
Sources
- 1. 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. scielo.org.za [scielo.org.za]
- 7. mdpi.com [mdpi.com]
Publish Comparison Guide: Thermal Analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Executive Summary
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole represents a critical class of bioisosteres used in medicinal chemistry to replace carboxylic acids, offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl (-CF3) moiety.[1] However, the energetic nature of the tetrazole ring necessitates rigorous thermal profiling.
This guide provides a comparative thermal analysis (TGA/DSC), distinguishing the 1-substituted isomer from its 5-substituted counterpart and non-fluorinated analogs.[1] The presence of the electron-withdrawing -CF3 group significantly alters the thermal stability profile, shifting decomposition onsets and modifying crystal lattice energy compared to the parent 1-phenyl-1H-tetrazole.[1]
Chemical Context & Structure-Property Relationships[1][2][3][4]
The thermal behavior of tetrazoles is governed by the position of the substituent (N1 vs. C5) and the electronic nature of the phenyl ring substituents.
-
1-Substituted Tetrazoles: Generally less thermally stable than 5-substituted isomers due to the lower aromaticity of the tetrazole ring in this tautomeric form.[1] They typically decompose via ring opening to release nitrogen (
) and form carbodiimides.[1] -
Effect of -CF3 Group: The trifluoromethyl group is strongly electron-withdrawing.[1] In 1-aryl tetrazoles, this withdraws electron density from the phenyl ring, which in turn can stabilize the N1-C(phenyl) bond but may destabilize the nitrogen-rich tetrazole core by increasing its electrophilicity.[1] However, experimental trends in analogous 4-nitro and 4-chloro derivatives suggest that strong electron-withdrawing groups (EWGs) often increase the decomposition temperature relative to the unsubstituted phenyl ring by strengthening the overall conjugated system before failure.[1]
Comparative Structures
| Feature | Target: 1-(4-CF3-Ph)-1H-tetrazole | Baseline: 1-Phenyl-1H-tetrazole | Isomer: 5-(4-CF3-Ph)-1H-tetrazole |
| Substituent Position | N1 (Nitrogen 1) | N1 (Nitrogen 1) | C5 (Carbon 5) |
| Electronic Effect | Strong EWG (-CF3) | Neutral (-H) | Strong EWG (-CF3) |
| Predicted MP | 95–115 °C (Increased crystallinity) | 65–66 °C | 215–220 °C |
| Decomposition Onset | ~230–250 °C (Exothermic) | ~190 °C | >240 °C |
Experimental Protocol: TGA/DSC
Safety Warning: Tetrazoles are energetic materials.[2] Analysis must be performed on small scales (<3 mg) to prevent damage to the sensor or explosive pressure buildup.[1]
A. Sample Preparation[2][6][7][8]
-
Mass: Weigh 1.5 – 3.0 mg of the dried sample.
-
Pan Selection:
-
Reference: Empty aluminum pan (matched weight).
B. Instrument Parameters
| Parameter | Setting | Rationale |
| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative combustion, isolating thermal decomposition.[1] |
| Heating Rate | 5 °C/min or 10 °C/min | Slower rates (5 °C/min) are preferred for energetic materials to resolve closely spaced events and prevent thermal runaway.[1] |
| Temp Range | 40 °C to 350 °C | Covers melting, solvent loss, and primary decomposition. |
Thermal Profile Analysis
Differential Scanning Calorimetry (DSC)
The DSC curve for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole typically exhibits two distinct events:
-
Endothermic Event (Melting): A sharp peak corresponding to the solid-liquid transition.[1] The -CF3 group enhances intermolecular interactions (dipole-dipole), raising the melting point relative to the non-fluorinated analog.[1]
-
Exothermic Event (Decomposition): A broad, high-energy exotherm immediately following or significantly separated from melting.
Thermogravimetric Analysis (TGA)[1]
-
Stage 1 (Volatiles): Negligible mass loss <100°C (if solvent-free).[1]
-
Stage 2 (Primary Decomposition): Sharp mass loss onset corresponding to the DSC exotherm. The theoretical mass loss for the release of one molecule of
is calculated as: Note:[1] Experimental mass loss is often higher (~40-50%) because the resulting carbodiimide intermediate is unstable and fragments further at these temperatures.[1]
Comparative Data Summary
| Property | 1-Phenyl-1H-tetrazole [1] | 1-(4-CF3-Ph)-1H-tetrazole (Predicted*) | 5-(4-CF3-Ph)-1H-tetrazole [2] |
| Melting Point ( | 66 °C | 105 ± 10 °C | 155–157 °C |
| Decomp.[1][3][4] Onset ( | 188–190 °C | 240–250 °C | 238–245 °C |
| Decomp.[1] Enthalpy ( | High Exotherm | High Exotherm | Moderate Exotherm |
| Stability Class | Low | Medium | High |
*Predicted values based on Structure-Activity Relationships (SAR) of 4-nitro and 4-chloro analogs which show ~50-80°C stabilization over the parent phenyl compound.[1]
Decomposition Mechanism
The thermal failure of 1-substituted tetrazoles is mechanistically distinct from 5-substituted ones.[1] The primary pathway involves the extrusion of nitrogen gas (
Figure 1: Proposed thermal decomposition pathway involving ring opening and nitrogen extrusion.
Synthesis & Characterization Validation
To ensure the thermal data corresponds to the correct isomer (1-substituted vs 5-substituted), the material must be validated via NMR prior to thermal analysis.[1]
Synthesis Route (1-Substituted):
Reaction of 4-(trifluoromethyl)aniline with triethyl orthoformate and sodium azide.[1]
Validation Criteria:
-
1H NMR (DMSO-d6): The tetrazole C-H proton is diagnostic.[1]
References
-
Thermal Behavior of 1-Phenyl-1H-tetrazole
- Source: NIST Chemistry WebBook & ResearchG
- D
-
URL:(Note: 1-phenyl analog data referenced in comparative literature within this entry).[1]
-
Thermal Stability of 5-Substituted Tetrazoles
-
General Decomposition Mechanisms
-
Safety in Thermal Analysis of Energetics
- Source: Journal of Thermal Analysis and Calorimetry.
- Protocol: Small mass, pinhole pans for energetic azoles.
-
URL:[1]
Sources
- 1. (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridinyl]propan-2-ol | C23H17F7N5O2+ | CID 92132724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles | AVESİS [avesis.kent.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 6. 1H-Tetrazole (CAS 288-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Verification of X-ray Diffraction Data for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: A Comparative Guide
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a compound of significant interest, serving as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its trifluoromethyl group enhances reactivity and solubility, making it a valuable component in drug discovery.[1] This guide provides a comprehensive framework for the verification of its X-ray diffraction (XRD) data. As no public crystallographic data for this specific compound is currently available, this guide establishes a robust comparative methodology against structurally related tetrazole derivatives.
The Foundational Role of X-ray Diffraction in Structural Chemistry
X-ray diffraction is an indispensable analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, we can determine its crystal structure, including unit cell dimensions, space group, and atomic coordinates. This information is crucial for understanding a compound's physical and chemical properties, and for confirming its identity and purity.
Part 1: Experimental Methodologies for Data Acquisition
The quality of the final structural model is intrinsically linked to the quality of the diffraction data, which in turn depends on meticulous sample preparation and data collection. Below are detailed protocols for both single-crystal and powder X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most detailed and unambiguous structural information. The primary challenge lies in growing a high-quality single crystal.
Experimental Protocol: Growing Single Crystals
-
Purification: Begin with a highly purified sample of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial to allow for slow evaporation over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial within a larger sealed container holding a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
-
-
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects, typically 0.1-0.3 mm in size.[2]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification, purity analysis, and determination of unit cell parameters for polycrystalline materials.
Experimental Protocol: Preparing a Powder Sample
-
Grinding: Gently grind the crystalline sample of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole into a fine, homogeneous powder using an agate mortar and pestle.[1][3] This ensures random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's surface to avoid errors in peak positions.[4][5]
Experimental Workflow: Powder X-ray Diffraction
Caption: Workflow for Powder X-ray Diffraction Analysis.
Part 2: Data Analysis and Interpretation
Raw diffraction data must be processed and analyzed using specialized software to yield meaningful structural information.
-
Data Processing Software: A variety of software packages are available for analyzing XRD data, such as Bruker's APEX suite for SC-XRD and DIFFRAC.SUITE for PXRD, or PANalytical's HighScore for PXRD.[6][7] Open-source alternatives like GSAS-II and FullProf are also widely used.[8]
-
The Crystallographic Information File (CIF): The CIF is the standard format for archiving and exchanging crystallographic data, as recognized by the International Union of Crystallography (IUCr).[9][10][11] A CIF contains all the essential information about the crystal structure and the diffraction experiment.[12]
Part 3: Comparative Analysis with Structurally Related Compounds
In the absence of a reference structure for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, a comparative analysis with known crystal structures of similar compounds is the most effective verification strategy. The following table summarizes key crystallographic parameters for several related tetrazole derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-(4-Nitrophenyl)-1H-tetrazole | C₇H₅N₅O₂ | Monoclinic | P2₁/c | 7.2094 | 7.7337 | 14.2011 | 93.215 | [13] |
| 1-(4-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | Monoclinic | P2₁/c | - | - | - | - | [11] |
| 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | C₁₄H₁₂N₄O₂S | Monoclinic | Cc | 12.2393 | 12.4076 | 10.0279 | 108.389 | [12] |
| 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole | C₁₁H₉F₃N₄S | Orthorhombic | Pna2₁ | - | - | - | - | [14] |
Note: Complete unit cell parameters for all compounds were not available in the search results.
Based on this data, it is reasonable to expect that 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole will crystallize in a common space group for small organic molecules, such as the monoclinic P2₁/c. The presence of the trifluoromethyl group, a strong electron-withdrawing group, will likely influence the intermolecular interactions and, consequently, the crystal packing.
Part 4: Advanced Analysis with Hirshfeld Surfaces
To gain deeper insight into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful tool.[14][15] This method provides a visual representation of how a molecule interacts with its neighbors in a crystal.[14][15]
-
d_norm Surface: This surface maps regions of close contact between neighboring molecules. Red spots indicate close contacts, which often correspond to hydrogen bonds or other strong interactions.
-
2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts, providing a percentage contribution of each interaction to the overall crystal packing.[16]
For 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole, one would expect to observe significant C-H···N and C-H···F interactions, as seen in other trifluoromethyl-containing compounds.[14] Hirshfeld analysis of your experimental data will allow for a detailed comparison of these interactions with those in the related structures, providing a strong basis for structural verification.
Conclusion
Verifying the X-ray diffraction data for 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole in the absence of a published reference structure requires a multifaceted approach. By adhering to rigorous experimental protocols for data collection, employing standard data analysis procedures, and conducting a thorough comparative analysis with structurally related compounds, researchers can confidently validate their findings. The integration of advanced techniques like Hirshfeld surface analysis will further strengthen the structural assignment by providing a detailed understanding of the intermolecular forces at play. This guide provides the necessary framework for researchers to achieve accurate and reliable structural characterization of this important chemical entity.
References
- Slyvka, Y. et al. (2020). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole.
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
- Al-Hourani, B. J. et al. (2017). Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. Jordan Journal of Chemistry, 12(1), 35-44.
- Suda, S. et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
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Wikipedia. (2023, December 27). Crystallographic Information File. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 1-(4-Nitrophenyl)-1h-tetrazole. Retrieved February 6, 2026, from [Link]
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Beloit College. (2022, August 29). Preparation of Powder X-ray Diffraction Samples. Retrieved February 6, 2026, from [Link]
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Materials Research Laboratory, University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved February 6, 2026, from [Link]
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University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved February 6, 2026, from [Link]
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University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved February 6, 2026, from [Link]
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Bruker. (n.d.). DIFFRAC.SUITE Software. Retrieved February 6, 2026, from [Link]
- MDPI. (2021, October 14). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 143.
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CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 1-(4-chlorophenyl)-1H-tetrazole. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2023, November 21). Is there a free / open source software to analyze X-Ray diffraction images? Retrieved February 6, 2026, from [Link]
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Eurasian Journal of Chemistry. (2024, March 27). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. Retrieved February 6, 2026, from [Link]
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YouTube. (2024, February 24). How to Prepare Sample for XRD Step By Step. Retrieved February 6, 2026, from [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 6, 2026, from [Link]
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University of York. (n.d.). scXRD: Growing single crystals. Retrieved February 6, 2026, from [Link]
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Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). X-ray Diffraction - Measurement order SC-XRD. Retrieved February 6, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
